Ciwujianoside C3
Description
has anti-inflammatory activity; isolated from Acanthopanax henryi; structure in first source
Properties
Molecular Formula |
C53H86O21 |
|---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
InChI Key |
XPZZGRWYXQODIS-SEHMIGTGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Ciwujianoside C3 from Acanthopanax henryi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Ciwujianoside C3, a bioactive triterpenoid (B12794562) saponin (B1150181), from the plant Acanthopanax henryi (Oliv.) Harms, also known as Eleutherococcus henryi. Triterpenoid saponins (B1172615) are considered among the most active constituents of this plant, with this compound noted for its anti-inflammatory properties.[1] This document outlines detailed experimental protocols for extraction and purification, presents quantitative data on the compound's distribution within the plant, and visualizes the associated anti-inflammatory signaling pathway and a general experimental workflow.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound varies across different parts of the Acanthopanax henryi plant. A study utilizing High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) has quantified the content of 15 triterpenoid saponins, including this compound, providing valuable data for targeted isolation efforts.
| Plant Part | This compound Content (mg/g) |
| Leaves | 0.85 |
| Stems | 0.23 |
| Root Bark | 0.12 |
| Fruits | 0.08 |
Data sourced from Zhang et al. (2016). The analysis was performed on a Kinetex XB-C18 column with an acetonitrile (B52724)/water gradient mobile phase.
Experimental Protocols
The following protocols are based on established methodologies for the extraction and isolation of triterpenoid saponins from the Acanthopanax genus and can be adapted for the specific isolation of this compound.
Extraction of Crude Saponins
This protocol describes the initial extraction of a crude saponin mixture from the dried leaves of Acanthopanax henryi, which have been identified as having the highest concentration of this compound.
-
Plant Material Preparation:
-
Air-dry the leaves of Acanthopanax henryi.
-
Grind the dried leaves into a coarse powder.
-
-
Solvent Extraction:
-
Reflux the powdered leaves with 70% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Perform the extraction three times, each for 2 hours, to ensure a comprehensive extraction.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum Ether (to remove non-polar compounds like fats and chlorophyll)
-
Ethyl Acetate
-
n-Butanol
-
-
This compound, as a saponin, is expected to be enriched in the n-butanol fraction.
-
Evaporate the n-butanol fraction to dryness to yield the crude saponin extract.
-
Chromatographic Purification of this compound
This protocol outlines the separation and purification of this compound from the crude saponin extract using column chromatography.
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude saponin extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel (200-300 mesh).
-
Prepare a silica gel column packed with the same mesh size silica gel.
-
Apply the sample-adsorbed silica gel to the top of the column.
-
Elute the column with a gradient of chloroform-methanol or dichloromethane-methanol, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100:1 to 1:1, v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Reversed-Phase (C18) Column Chromatography:
-
Combine the fractions from the silica gel chromatography that are enriched with this compound and evaporate the solvent.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol-water mixture).
-
Apply the sample to a reversed-phase C18 column.
-
Elute the column with a gradient of methanol-water or acetonitrile-water, starting with a higher polarity and gradually decreasing the polarity.
-
Collect fractions and analyze them using HPLC to identify and isolate pure this compound.
-
HPLC Analysis and Quantification
This protocol is for the analytical identification and quantification of this compound.
-
Chromatographic System: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is suitable due to the lack of a strong chromophore in triterpenoid saponins.[2]
-
Column: Kinetex XB-C18 (or equivalent C18 column).[2]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient might be:
-
0-5 min: 20-30% B
-
5-20 min: 30-50% B
-
20-30 min: 50-80% B
-
30-35 min: 80-20% B (re-equilibration)
-
-
Detection: Charged Aerosol Detector (CAD).
-
Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation and purification of this compound.
Anti-inflammatory Signaling Pathway of this compound
Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) mediated signaling pathway.
Caption: this compound inhibits the TLR4-mediated MAPK and NF-κB signaling pathways.
References
The Chemical Architecture and Bioactivity of Ciwujianoside C3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a notable triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. Isolated from the leaves of Acanthopanax species, this natural compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive examination of the chemical structure, biological activity, and underlying mechanisms of action of this compound, with a focus on its potential in drug discovery and development.
Chemical Structure and Properties
This compound is a complex glycoside of oleanolic acid. Its systematic IUPAC name is (3β)-O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester 3-(α-L-arabinopyranosyloxy)olean-12-en-28-oic acid. The chemical identity of this compound is further defined by the following identifiers:
-
CAS Number: 114906-74-0
-
Molecular Formula: C₅₃H₈₆O₂₁
-
Molecular Weight: 1059.24 g/mol
-
SMILES: OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)O)O)--INVALID-LINK--[C@H]2O)O[C@H]2OC--INVALID-LINK----INVALID-LINK--[C@H]3O)O[C@H]3OC([C@]45--INVALID-LINK--(C)CC5)([H])C6=CC--INVALID-LINK--(--INVALID-LINK----INVALID-LINK--CO8)O)O)CC7)C)([H])CC9)C)([H])[C@]9(C)[C@]6(C)CC4)=O
The structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to a branched oligosaccharide chain at the C-3 position and an ester-linked glucose moiety at the C-28 position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 114906-74-0 |
| Molecular Formula | C₅₃H₈₆O₂₁ |
| Molecular Weight | 1059.24 g/mol |
Spectroscopic Data
Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data for this compound are essential for its unambiguous identification and structural confirmation. While comprehensive raw spectral data for this compound are not widely available in the public domain, the structural elucidation would have relied on a combination of these techniques, including 1D and 2D NMR experiments (¹H-¹H COSY, HSQC, HMBC) and mass spectrometry to determine the connectivity of the sugar residues and their attachment points to the aglycone.
Experimental Protocols
Isolation of this compound from Acanthopanax henryi
A general procedure for the extraction and isolation of this compound from the leaves of Acanthopanax henryi involves the following steps:
-
Extraction: The dried and powdered leaves are extracted with methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The n-butanol fraction, which is typically enriched with saponins, is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory effects of this compound have been investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key experimental protocols are detailed below:
Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL).
Measurement of Nitric Oxide (NO) Production: NO production in the culture medium is assessed using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines: The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, phospho-p38, total p38, and β-actin. After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels.
Anti-inflammatory Mechanism and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to inhibit the production of pro-inflammatory mediators, including NO, prostaglandin (B15479496) E₂ (PGE₂), TNF-α, and IL-6.[1] This inhibition is a direct consequence of the downregulation of the expression of iNOS and COX-2 at both the protein and mRNA levels.[1]
The primary mechanism underlying these effects is the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with TLR4 activation by LPS, this compound prevents the downstream activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway. The inhibition of NF-κB activation prevents its translocation to the nucleus, thereby repressing the transcription of genes encoding pro-inflammatory mediators.
Table 2: Quantitative Data on the Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | % Inhibition (relative to LPS control) |
| NO Production | 10 µM | ~30% |
| 20 µM | ~55% | |
| 40 µM | ~80% | |
| TNF-α Production | 10 µM | ~25% |
| 20 µM | ~50% | |
| 40 µM | ~75% | |
| IL-6 Production | 10 µM | ~35% |
| 20 µM | ~60% | |
| 40 µM | ~85% | |
| iNOS Protein Expression | 40 µM | Significantly reduced |
| COX-2 Protein Expression | 40 µM | Significantly reduced |
| p-ERK Phosphorylation | 40 µM | Significantly reduced |
| p-JNK Phosphorylation | 40 µM | Significantly reduced |
Note: The percentage inhibition values are approximate and derived from published graphical data for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Conclusion
This compound is a potent anti-inflammatory triterpenoid saponin with a well-defined chemical structure and a clear mechanism of action. Its ability to inhibit the TLR4-mediated MAPK and NF-κB signaling pathways highlights its potential as a lead compound for the development of new anti-inflammatory drugs. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related natural products.
References
The Pharmacological Profile of Ciwujianoside C3: A Technical Overview of its Anti-Inflammatory Properties
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological properties of Ciwujianoside C3, a natural compound isolated from the leaves of Acanthopanax henryi (Oliv.) Harms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this saponin. The core focus of this guide is its significant anti-inflammatory activity, detailing its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols utilized in its evaluation.
Core Pharmacological Activity: Anti-Inflammation
This compound has demonstrated potent anti-inflammatory effects in in vitro models. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that this compound can significantly inhibit the production of key pro-inflammatory mediators. This inhibition is dose-dependent and occurs at non-cytotoxic concentrations.[1]
Mechanism of Action
The anti-inflammatory mechanism of this compound is centered on the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing this pathway, this compound effectively downregulates the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This leads to a reduction in the expression and production of various pro-inflammatory enzymes and cytokines.[1]
The binding of LPS to TLR4 on macrophages typically triggers a signaling cascade that results in the phosphorylation of MAPKs (such as ERK and JNK) and the nuclear translocation of NF-κB/p65. This compound has been shown to inhibit the phosphorylation of both extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] Furthermore, it prevents the translocation of the NF-κB/p65 subunit to the nucleus.[1]
References
An In-Depth Technical Guide to the Core Mechanism of Action of Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside C3, a triterpenoid (B12794562) saponin, has emerged as a compound of significant interest due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets and signaling pathways. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
This compound primarily exerts its therapeutic effects through two distinct, yet interconnected, mechanisms:
-
Anti-inflammatory Action: Modulation of the Toll-like receptor 4 (TLR4) signaling pathway.
-
Neuroprotective Action: Suppression of ferroptosis via the Neuronatin (NNAT)-mediated inhibition of the NF-κB signaling pathway.
Anti-inflammatory Mechanism of Action
This compound demonstrates significant anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages. The central mechanism involves the suppression of the TLR4 signaling pathway, a key initiator of the innate immune response.
Signaling Pathway
Upon stimulation by LPS, TLR4 activation typically triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). This compound intervenes in this pathway at multiple levels:
-
Inhibition of TLR4 Activation: this compound has been shown to suppress the activation of the TLR4 receptor, thereby preventing the initiation of the inflammatory signaling cascade.[1][2]
-
Suppression of MAPK Phosphorylation: It effectively inhibits the phosphorylation of key MAPKs, specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1]
-
Inhibition of NF-κB Activation: By blocking the MAPK pathway, this compound prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[1][2]
This cascade of inhibition ultimately leads to a significant reduction in the expression and production of various pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
The inhibitory effects of this compound on the production of key inflammatory mediators are dose-dependent.
| Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| Interleukin-6 (IL-6) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| iNOS (protein expression) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| COX-2 (protein expression) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| p-ERK (phosphorylation) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
| p-JNK (phosphorylation) | RAW 264.7 | LPS (200 ng/mL) | 10, 20, 40 | Dose-dependent decrease | [1] |
Experimental Protocols: Anti-inflammatory Studies
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with 200 ng/mL of lipopolysaccharide (LPS) for 24 hours.[1]
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.[1]
-
The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, ERK, p-ERK, JNK, p-JNK, NF-κB p65, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Grow cells on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA and incubate with an anti-NF-κB p65 antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB p65 using a fluorescence microscope.[1]
Neuroprotective Mechanism of Action
This compound exhibits neuroprotective effects in the context of cerebral ischemia-reperfusion injury by suppressing a form of regulated cell death known as ferroptosis. This mechanism is mediated through the NNAT/NF-κB signaling axis.
Signaling Pathway
This compound's neuroprotective action involves the upregulation of Neuronatin (NNAT), which in turn inhibits the activation of NF-κB. This inhibition of NF-κB signaling leads to the suppression of ferroptosis.
-
Upregulation of NNAT: this compound treatment increases the expression of NNAT.
-
Inhibition of NF-κB Activation: Increased NNAT levels lead to the inhibition of NF-κB activation.
-
Suppression of Ferroptosis: The inhibition of the NF-κB pathway results in the restoration of Glutathione Peroxidase 4 (GPX4) and Ferritin Heavy Chain 1 (FTH1) expression, leading to decreased iron accumulation and lipid peroxidation, hallmarks of ferroptosis.
Quantitative Data: Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in both in vivo and in vitro models of cerebral ischemia-reperfusion injury.
| Parameter | Model | Treatment | Concentration / Dose | Effect | Reference |
| Infarct Size | MCAO/R Rats | This compound | Not specified | Reduced | |
| Neurological Score | MCAO/R Rats | This compound | Not specified | Improved | |
| Cell Viability | OGD/R BV2 & HT22 cells | This compound | Not specified | Enhanced | |
| Iron Accumulation | OGD/R BV2 & HT22 cells | This compound | Not specified | Decreased | |
| GPX4 Expression | OGD/R BV2 & HT22 cells | This compound | Not specified | Restored | |
| FTH1 Expression | OGD/R BV2 & HT22 cells | This compound | Not specified | Restored | |
| NF-κB Activation | OGD/R BV2 & HT22 cells | This compound | Not specified | Inhibited |
Experimental Protocols: Neuroprotection Studies
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and a nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 90 minutes). Reperfusion is initiated by withdrawing the filament.
-
Treatment: this compound is administered at specified doses, typically via intraperitoneal injection, at the onset of reperfusion.
-
Outcome Measures: Neurological deficit scores, infarct volume measurement (e.g., using TTC staining), and histological analysis are performed at various time points post-reperfusion.
-
Cell Lines: BV2 microglia and HT22 hippocampal neuronal cells.
-
Procedure: Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to simulate ischemia. Reperfusion is initiated by returning the cells to normal culture conditions (glucose-containing medium and normoxic atmosphere).
-
Treatment: this compound is added to the culture medium during the reperfusion phase.
-
Iron Assay: Intracellular iron levels are measured using commercially available iron assay kits.
-
Lipid Peroxidation Assay: Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are quantified using a thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Assay: Intracellular GSH levels are measured using a GSH assay kit.
-
Western Blot Analysis: Expression levels of ferroptosis-related proteins such as GPX4 and FTH1 are determined by Western blotting as described in section 2.3.4.
Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to potently suppress inflammation through the TLR4/MAPK/NF-κB pathway and to protect neurons from ferroptosis via the NNAT/NF-κB axis highlights its potential for the treatment of inflammatory and neurodegenerative diseases. The detailed mechanistic insights and experimental protocols provided in this guide are intended to support further research and development of this compound as a novel therapeutic candidate.
References
The Neuroprotective Potential of Ciwujianoside C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin, is emerging as a promising neuroprotective agent. This technical guide synthesizes the current scientific evidence for its mechanisms of action, supported by available preclinical data. The primary neuroprotective effects of this compound appear to be mediated through the inhibition of ferroptosis, a form of iron-dependent programmed cell death, and the suppression of neuroinflammation. This document provides a detailed overview of the experimental findings, methodologies, and underlying signaling pathways.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through at least two distinct, yet potentially interconnected, mechanisms:
-
Inhibition of Ferroptosis in Cerebral Ischemia-Reperfusion Injury: In the context of ischemic stroke, this compound has been shown to mitigate cerebral ischemia-reperfusion injury by suppressing ferroptosis. This is achieved through the modulation of the NNAT/NF-κB signaling axis.[1][2]
-
Anti-inflammatory Effects: this compound demonstrates potent anti-inflammatory properties by inhibiting key inflammatory mediators. This action is mediated through the suppression of the TLR4/MAPK/NF-κB signaling pathway.
Preclinical Evidence: In Vivo and In Vitro Models
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This compound has been evaluated in a rat model of ischemic stroke, demonstrating significant neuroprotective outcomes.
Data Presentation: In Vivo Neuroprotective Effects of this compound in MCAO/R Rats
| Parameter | MCAO/R Control Group | MCAO/R + this compound | Outcome |
| Neurological Score | Significantly Impaired | Markedly Improved | Improved neurological function |
| Infarct Volume | Large | Significantly Reduced | Reduced brain tissue damage |
| Ferroptosis Markers | |||
| Fe²⁺ Concentration | Elevated | Decreased | Attenuation of iron overload |
| Glutathione (GSH) | Depleted | Restored | Enhanced antioxidant capacity |
| Malondialdehyde (MDA) | Elevated | Reduced | Decreased lipid peroxidation |
| Protein Expression | |||
| GPX4 | Downregulated | Restored | Protection against ferroptosis |
| FTH1 | Downregulated | Restored | Enhanced iron storage |
| Inflammatory Cytokines | |||
| TNF-α | Elevated | Reduced | Suppression of neuroinflammation |
| IL-1β | Elevated | Reduced | Suppression of neuroinflammation |
Note: This table is a qualitative summary based on available research abstracts. Specific quantitative values (e.g., mean ± SD, p-values) from the full-text study are required for a complete quantitative comparison.
Experimental Protocol: MCAO/R Rat Model
The following is a generalized protocol for the MCAO/R model. The specific parameters for this compound administration (dose, timing, route) would be detailed in the full experimental study.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
MCAO Procedure: A surgical filament is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
This compound Administration: The compound is administered, typically via intraperitoneal or intravenous injection, at a specific dosage and time point relative to the MCAO/R procedure.
-
Neurological Assessment: Neurological deficits are evaluated at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: At the study endpoint, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.
-
Biochemical and Molecular Analyses: Brain tissue from the ischemic region is collected for the quantification of ferroptosis markers (iron, GSH, MDA) and protein expression analysis (Western blot for GPX4, FTH1) and inflammatory cytokines (ELISA for TNF-α, IL-1β).
Experimental Workflow for In Vivo MCAO/R Studies
Caption: Workflow for assessing the neuroprotective effects of this compound in a rat MCAO/R model.
In Vitro Models: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal and Microglial Cells
The neuroprotective effects of this compound have been further elucidated using in vitro models of ischemia-reperfusion injury in BV2 microglial cells and HT22 hippocampal neuronal cells.
Data Presentation: In Vitro Neuroprotective Effects of this compound in OGD/R
| Cell Line | Parameter | OGD/R Control | OGD/R + this compound | Outcome |
| BV2 & HT22 | Cell Viability | Decreased | Significantly Enhanced | Increased cell survival |
| Iron Accumulation | Increased | Decreased | Reduced cellular iron overload | |
| Protein Expression | ||||
| GPX4 | Downregulated | Restored | Protection against ferroptosis | |
| FTH1 | Downregulated | Restored | Enhanced iron storage | |
| p-P65 (NF-κB) | Upregulated | Inhibited | Suppression of NF-κB activation | |
| NNAT | Downregulated | Upregulated | Modulation of the NNAT/NF-κB axis |
Note: This table is a qualitative summary based on available research abstracts. Specific quantitative values (e.g., mean ± SD, p-values) from the full-text study are required for a complete quantitative comparison.
Experimental Protocol: OGD/R in BV2 and HT22 Cells
The following is a generalized protocol for the OGD/R model. The specific concentrations and incubation times for this compound would be detailed in the full experimental study.
-
Cell Culture: BV2 and HT22 cells are cultured under standard conditions.
-
OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period to simulate ischemia.
-
Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before OGD induction.
-
Cell Viability Assay: Cell viability is assessed using methods such as the CCK-8 or MTT assay.
-
Ferroptosis Marker Analysis:
-
Iron Accumulation: Cellular iron levels are measured using techniques like Prussian blue staining.
-
Protein Expression: Western blot analysis is performed to quantify the expression of key proteins including GPX4, FTH1, p-P65, and NNAT.
-
Experimental Workflow for In Vitro OGD/R Studies
Caption: Workflow for investigating the neuroprotective effects of this compound in an in vitro OGD/R model.
Signaling Pathway Visualizations
NNAT-Mediated Inhibition of NF-κB and Ferroptosis
This compound upregulates the expression of Neuronatin (NNAT), which in turn inhibits the activation of the NF-κB signaling pathway. The suppression of NF-κB leads to the restoration of GPX4 and FTH1 expression, thereby inhibiting ferroptosis and promoting cell survival.
Caption: this compound inhibits ferroptosis via the NNAT/NF-κB signaling pathway.
Inhibition of the Pro-inflammatory TLR4/MAPK/NF-κB Pathway
In the context of neuroinflammation, often triggered by stimuli such as lipopolysaccharide (LPS), this compound inhibits the activation of Toll-like receptor 4 (TLR4). This prevents the downstream phosphorylation of MAPKs (ERK and JNK) and subsequent activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.
Caption: this compound exerts anti-inflammatory effects by inhibiting the TLR4/MAPK/NF-κB pathway.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through its dual action of inhibiting ferroptosis and suppressing neuroinflammation. The preclinical data strongly suggest its therapeutic utility in conditions involving cerebral ischemia-reperfusion injury and neuroinflammatory processes.
Future research should focus on:
-
Obtaining detailed pharmacokinetic and pharmacodynamic profiles of this compound.
-
Conducting dose-response studies to establish optimal therapeutic concentrations.
-
Evaluating the efficacy of this compound in other models of neurodegenerative diseases.
-
Elucidating the precise molecular interactions between NNAT and the NF-κB pathway components.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the neuroprotective capabilities of this compound.
References
Ciwujianoside C3 and Its Impact on Object Recognition Memory: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Eleutherococcus senticosus (Siberian ginseng), has emerged as a compound of interest in the field of cognitive neuroscience. Preclinical research indicates its potential to enhance memory, specifically object recognition memory. This technical guide synthesizes the available scientific findings on the effects of this compound on this cognitive domain, providing a detailed overview of experimental methodologies, and exploring potential molecular mechanisms. While direct quantitative data from specific studies on this compound's effect on object recognition memory is not publicly available in the cited literature, this paper will present the qualitative findings and the framework for such data presentation.
Experimental Protocols
The primary behavioral paradigm used to assess the efficacy of this compound on recognition memory is the Novel Object Recognition (NOR) test. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Novel Object Recognition (NOR) Test Protocol
1. Animal Model:
-
Strain: Specific strain details are not available in the provided literature.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Compound Administration:
-
Compound: this compound (pure compound).[1]
-
Route of Administration: Oral (p.o.).[1]
-
Dosage: The effective dosage mentioned in the literature is not specified. However, studies on the crude extract of Eleutherococcus senticosus leaves used a dose of 500 mg/kg/day.[1]
-
Duration of Treatment: 17 consecutive days prior to behavioral testing.[1]
3. Behavioral Testing Apparatus:
-
A square open-field arena, typically made of a non-porous material for ease of cleaning.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture, and heavy enough to not be displaced by the animals.
4. Experimental Phases:
-
Habituation: To reduce novelty-induced stress, mice are habituated to the empty testing arena for a specific duration (e.g., 5-10 minutes) for one or more days prior to the training phase.
-
Training/Familiarization Phase (T1):
-
Two identical objects are placed in opposite corners of the arena.
-
A mouse is placed in the center of the arena and allowed to freely explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., ≤ 2 cm) and actively sniffing or touching it.
-
-
Retention Interval: A delay is imposed between the training and testing phases. This can range from a short-term interval (e.g., 1 hour) to a long-term interval (e.g., 24 hours).
-
Testing Phase (T2):
-
One of the familiar objects is replaced with a novel object. The position of the novel and familiar objects is counterbalanced across animals.
-
The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
5. Data Analysis:
-
The primary metric for assessing object recognition memory is the Discrimination Index (DI) or Recognition Index (RI) . It is calculated using the following formula:
(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI value indicates a preference for the novel object and thus, successful recognition memory. A DI value of zero suggests no preference, and a negative value indicates a preference for the familiar object.
-
Statistical analysis is performed to compare the DI between the this compound-treated group and a vehicle-treated control group.
Data Presentation
While the cited literature states that oral administration of this compound for 17 days significantly enhanced object recognition memory in normal mice, specific quantitative data such as the mean Discrimination Index, standard error of the mean (SEM), and p-values were not available in the public search results.[1] For the purpose of this guide, the following table illustrates how such data would be structured.
| Treatment Group | N | Mean Discrimination Index (± SEM) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 10 | e.g., 0.15 ± 0.05 | - |
| This compound | 10 | e.g., 0.45 ± 0.07 | e.g., p < 0.05 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Mandatory Visualizations
Experimental Workflow
References
A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel Compounds: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific data on the preliminary cytotoxicity of Ciwujianoside C3 is not publicly available. Therefore, this document serves as an in-depth technical guide and methodological framework for conducting such an assessment on a novel compound, using this compound as a representative example. The protocols, data tables, and signaling pathways presented herein are standardized templates for research and development.
Introduction
The preliminary cytotoxicity assessment of a novel chemical entity, such as the saponin (B1150181) this compound, is a critical first step in the drug discovery and development pipeline. This initial screening provides essential information regarding the compound's potential toxicity profile, helps to determine a safe therapeutic window, and guides further preclinical and clinical development. This guide outlines the standard experimental methodologies, data presentation formats, and logical workflows for a comprehensive preliminary cytotoxicity evaluation.
Core Methodologies for In Vitro Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects, as different assays measure distinct cellular parameters. The following are foundational assays for an initial cytotoxicity screen.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
LDH Release Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1][2] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100) and spontaneous LDH release (untreated cells).[2]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 500 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide Staining: Assessment of Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3][5] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3][5]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| HepG2 | Hepatocellular Carcinoma | [Insert Data] | [Insert Data] | [Insert Data] |
| HEK293 | Normal Kidney | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound
| Treatment Group | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | IC50/2 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | 2 x IC50 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations: Workflows and Pathways
Visual diagrams are essential for representing complex experimental procedures and biological processes.
References
In-depth Technical Guide: Ciwujianoside C3 Molecular Targets in Signaling Pathways
A comprehensive review of the current scientific literature reveals a significant information gap regarding the specific molecular targets and signaling pathways of Ciwujianoside C3. Despite extensive searches for "this compound molecular targets," "this compound signaling pathways," and "this compound mechanism of action," no experimental studies detailing its direct molecular interactions or influence on cellular signaling cascades could be identified.
The majority of available research focuses on a similarly named but distinct entity, Complement component C3 , a central protein in the innate immune system. This protein is involved in a multitude of signaling pathways related to inflammation and immune response, including the classical, lectin, and alternative complement activation pathways. However, this information is not relevant to the plant-derived saponin, this compound.
One study was found concerning a related compound, Ciwujianoside E , which was shown to inhibit Burkitt lymphoma cell proliferation and invasion by blocking the interaction between enolase 1 (ENO1) and plasminogen, thereby suppressing the PI3K-AKT and epithelial-mesenchymal transition (EMT) signaling pathways. While this provides a potential avenue for future comparative research, it does not directly elucidate the molecular activities of this compound.
At present, there is a lack of publicly available scientific data to construct an in-depth technical guide on the molecular targets of this compound. The scientific community has not yet published research that would allow for the summarization of quantitative data, detailing of experimental protocols, or visualization of its signaling pathways as requested.
Therefore, this document cannot fulfill the core requirements of providing data presentation, experimental protocols, and signaling pathway diagrams for this compound due to the absence of primary research on this specific compound. Further investigation and new experimental data are required to identify and characterize its molecular targets and mechanisms of action. Researchers, scientists, and drug development professionals interested in this compound should be aware of this critical knowledge gap and the opportunity for novel research in this area.
In Vivo Metabolism of Saponins: A Technical Guide Focused on Ciwujianoside C3 Analogs
Introduction
Ciwujianosides are a class of triterpenoid (B12794562) saponins (B1172615) isolated from Acanthopanax senticosus, a plant with a long history in traditional medicine. Understanding the in vivo metabolism, including absorption, distribution, metabolism, and excretion (ADME), of these compounds is crucial for evaluating their therapeutic potential and safety. This guide focuses on the in vivo metabolism of Ciwujianoside B in rats as a surrogate for Ciwujianoside C3, detailing the experimental protocols, metabolic transformations, and analytical techniques employed in its study.
Experimental Protocols for In Vivo Metabolism Studies
The following protocols are based on a study of Ciwujianoside B metabolism in rats and provide a robust framework for designing similar in vivo studies for other saponins like this compound.[1]
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.[1]
-
Acclimatization: Animals should be acclimated for a week in a controlled environment (24 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[1]
-
Grouping: Rats are typically divided into groups for collecting different biological samples (e.g., one group for plasma, another for urine and feces) and a control group.[1]
-
Dosing: After a 12-hour fast, the compound (e.g., Ciwujianoside B dissolved in physiological saline) is administered orally via gavage at a specific dose (e.g., 150 mg/kg). The control group receives the vehicle (physiological saline).[1]
Biological Sample Collection
-
Plasma: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.[1]
-
Urine and Feces: Urine and feces are collected over a specified period (e.g., 0-24 hours and 24-48 hours) using metabolic cages. Samples are stored at -80°C until analysis.[1]
Sample Preparation
-
Plasma: Plasma samples are typically deproteinized by mixing with a solvent like methanol (B129727) (e.g., 100 μL plasma with 700 μL methanol), followed by centrifugation to precipitate proteins. The supernatant is then collected for analysis.[1]
-
Urine: Urine samples are often centrifuged to remove solid debris and then may be diluted or directly injected for analysis.
-
Feces: Fecal samples are typically homogenized with a solvent, followed by extraction and centrifugation to obtain a clear supernatant for analysis.
Analytical Methodology
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UPLC-MS), such as an Orbitrap Fusion Lumos tribrid mass spectrometer, is a powerful tool for separating and identifying metabolites.[1]
-
Chromatographic Conditions: A C18 column (e.g., ACQUITY HSS T3) is commonly used for separation. The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[1]
-
Mass Spectrometry: An electrospray ionization (ESI) source is used for ionization. Data is acquired in both positive and negative ion modes to detect a wide range of metabolites.[1]
-
Data Analysis: Software such as Compound Discoverer is used to process the raw data and identify potential metabolites by comparing the mass spectra of the dosed samples with the blank samples.[1]
In Vivo Metabolism of Ciwujianoside B
The study on Ciwujianoside B revealed extensive metabolism, with a total of 42 metabolites identified in rat plasma, urine, and feces.[1] The primary metabolic pathways involved are deglycosylation, acetylation, hydroxylation, oxidation, glycosylation, and glucuronidation.[1]
Summary of Identified Metabolites
The following table summarizes the types and numbers of metabolites of Ciwujianoside B found in different biological matrices.
| Biological Matrix | Number of Metabolites Identified |
| Plasma | Data not explicitly quantified in the provided text |
| Urine | Data not explicitly quantified in the provided text |
| Feces | Majority of metabolites identified[1] |
| Total | 42 [1] |
Visualizing Metabolic Pathways and Experimental Workflows
Proposed Metabolic Pathway of Ciwujianoside B
The following diagram illustrates the major metabolic transformations that Ciwujianoside B undergoes in vivo.
Experimental Workflow for In Vivo Metabolism Study
This diagram outlines the key steps in the in vivo metabolism study of Ciwujianoside B.
Conclusion and Future Directions
The in vivo metabolism of Ciwujianoside B in rats is characterized by extensive biotransformation through various reactions, with the majority of metabolites being excreted in the feces.[1] These findings suggest that the gut microbiota may play a significant role in the metabolism of these saponins.
For this compound, it is imperative to conduct specific in vivo metabolism studies to accurately determine its pharmacokinetic profile and metabolic fate. The experimental design and analytical methodologies detailed in this guide for Ciwujianoside B provide a solid foundation for such future research. Further investigations should also aim to identify the specific enzymes and gut bacteria responsible for the observed metabolic transformations, which will be critical for a comprehensive understanding of the bioactivity and safety of this compound.
References
Ciwujianoside C3: A Comprehensive Technical Review of its Anti-Inflammatory and Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from Acanthopanax henryi (Oliv.) Harms, has emerged as a promising natural compound with significant therapeutic potential.[1] Extensive research has demonstrated its potent anti-inflammatory and neuroprotective activities, suggesting its utility in the development of novel treatments for a range of disorders. This technical guide provides an in-depth review of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized in its investigation.
Anti-Inflammatory Effects of this compound
This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2]
Mechanism of Action: Inhibition of TLR4/NF-κB/MAPK Signaling
In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been observed to suppress the inflammatory cascade at multiple levels.[1][2] Upon stimulation with LPS, TLR4 activation typically triggers a downstream signaling cascade, leading to the activation of NF-κB and MAPKs (including ERK and JNK). This, in turn, promotes the transcription and production of various pro-inflammatory mediators. This compound intervenes in this process by inhibiting the phosphorylation of ERK and JNK, and suppressing the activation of NF-κB.[1][2] This multi-targeted inhibition leads to a significant reduction in the production of key inflammatory molecules.
Quantitative Data: In Vitro Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production
| Mediator | This compound Concentration (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 10, 20, 40 | Dose-dependent reduction | [1] |
| Prostaglandin E2 (PGE2) | 10, 20, 40 | Dose-dependent reduction | [1] |
| Interleukin-6 (IL-6) | 10, 20, 40 | Dose-dependent reduction | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | 10, 20, 40 | Dose-dependent reduction | [1] |
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression
| Enzyme | This compound Concentration (µM) | Effect | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | 10, 20, 40 | Dose-dependent decrease in mRNA and protein expression | [1] |
| Cyclooxygenase-2 (COX-2) | 10, 20, 40 | Dose-dependent decrease in mRNA and protein expression | [1] |
Experimental Protocols: In Vitro Anti-Inflammatory Assays
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are pre-treated with this compound (10, 20, and 40 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (200 ng/mL) for a specified duration.[1][2]
NO production in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.[1]
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
To determine the protein expression levels of iNOS, COX-2, and phosphorylated forms of MAPKs (ERK, JNK), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Total RNA is extracted from cells using a suitable reagent, and cDNA is synthesized using a reverse transcription kit. The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are determined by PCR using specific primers. The PCR products are then analyzed by agarose (B213101) gel electrophoresis.
Signaling Pathway Diagram
Caption: Anti-inflammatory mechanism of this compound.
Neuroprotective Effects of this compound
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury (CIRI).[3] Its primary mechanism in this context is the suppression of ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the NNAT/NF-κB signaling pathway.[3]
Mechanism of Action: Suppression of Ferroptosis via NNAT/NF-κB Signaling
In both in vivo and in vitro models of CIRI, this compound has been shown to protect neurons from ferroptotic cell death.[3] The proposed mechanism involves the upregulation of Neuronatin (NNAT), which in turn inhibits the activation of the NF-κB signaling pathway. This inhibition of NF-κB leads to a reduction in iron accumulation and lipid peroxidation, key events in ferroptosis. Consequently, this compound treatment results in a smaller infarct size, improved neurological function, and reduced oxidative stress.[3]
Quantitative Data: In Vivo and In Vitro Neuroprotective Activity
The following tables summarize the quantitative data on the neuroprotective effects of this compound.
Table 3: Effect of this compound on Cerebral Ischemia-Reperfusion Injury in Rats (MCAO/R Model)
| Parameter | Treatment Group | Result | Reference |
| Infarct Volume | This compound | Significantly reduced | [3] |
| Neurological Score | This compound | Significantly improved | [3] |
| Oxidative Stress Markers | This compound | Ameliorated | [3] |
| Ferroptosis Markers | This compound | Ameliorated | [3] |
Table 4: Effect of this compound on OGD/R-Induced Injury in Neuronal and Microglial Cells
| Cell Line | Parameter | Treatment Group | Result | Reference |
| BV2 microglia, HT22 neurons | Cell Viability | This compound | Enhanced | [3] |
| BV2 microglia, HT22 neurons | Iron Accumulation | This compound | Decreased | [3] |
| BV2 microglia, HT22 neurons | GPX4 and FTH1 Expression | This compound | Restored | [3] |
| BV2 microglia, HT22 neurons | NF-κB Activation | This compound | Inhibited | [3] |
Experimental Protocols: Neuroprotection Assays
Male Sprague-Dawley rats are subjected to MCAO for a specific duration (e.g., 2 hours) by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery. This is followed by a reperfusion period (e.g., 24 hours). This compound is typically administered intraperitoneally at specific doses before or after the ischemic insult.
Twenty-four hours after reperfusion, rat brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is distinguished from the non-infarcted area (red), and the infarct volume is calculated as a percentage of the total brain volume.
Neurological deficits are evaluated using a standardized scoring system (e.g., a 5-point scale) based on the animal's motor function, posture, and reflexes.
BV2 microglial cells and HT22 hippocampal neurons are subjected to OGD by incubating them in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a set period. This is followed by reperfusion, where the cells are returned to a normal glucose-containing medium and normoxic conditions. This compound is added to the culture medium before or during the OGD/R procedure.
Cell viability is assessed using colorimetric assays such as the MTT or CCK-8 assay, which measure the metabolic activity of viable cells.
The levels of key ferroptosis markers, such as iron accumulation (measured using iron-sensitive probes), lipid peroxidation (e.g., MDA assay), and the expression of proteins like GPX4 and FTH1 (by Western blot), are determined.
Signaling Pathway Diagram
Caption: Neuroprotective mechanism of this compound.
Conclusion
This compound is a multifunctional natural compound with well-documented anti-inflammatory and neuroprotective properties. Its ability to modulate the TLR4/NF-κB/MAPK and NNAT/NF-κB signaling pathways highlights its potential as a therapeutic agent for inflammatory diseases and neurological disorders characterized by ischemia-reperfusion injury and ferroptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex preclinical models, to pave the way for its potential clinical application.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3 is a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves and fruits of Acanthopanax senticosus (also known as Siberian Ginseng). This compound has garnered interest within the scientific community for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for triterpenoid saponins (B1172615) from Acanthopanax senticosus. The protocols described herein are compiled from various scientific sources and are intended to provide a robust starting point for the isolation of high-purity this compound for research and development purposes.
Data Presentation: Summary of Key Experimental Parameters
The following tables summarize the quantitative data and conditions for the extraction and purification of this compound and related saponins from Acanthopanax senticosus. These parameters are derived from multiple studies and represent typical ranges and specific examples found in the literature.
Table 1: Extraction Parameters
| Parameter | Value/Range | Source Plant Part | Notes |
| Extraction Solvent | 70% Ethanol (B145695) in Water | Dried Fruits or Leaves | Reflux extraction is commonly employed for higher efficiency.[1][2] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | Dried Leaves | A typical starting ratio for efficient extraction.[3][4] |
| Extraction Time | 2-3 hours per extraction | Dried Fruits or Leaves | Multiple extractions (typically 3 times) are recommended for exhaustive extraction.[1][2][3][4] |
| Extraction Temperature | Reflux Temperature | Dried Fruits or Leaves | Boiling point of 70% ethanol. |
Table 2: Liquid-Liquid Partitioning Solvents
| Solvent | Purpose | Notes |
| Petroleum Ether | Defatting | Removes non-polar compounds like fats and chlorophyll.[1][2] |
| Ethyl Acetate (B1210297) | Extraction of moderately polar saponins | This fraction is expected to contain a range of triterpenoid saponins.[1][2] |
| n-Butanol | Extraction of polar saponins | This fraction typically contains more polar glycosides.[1][2] |
Table 3: Column Chromatography Parameters
| Chromatography Type | Stationary Phase | Mobile Phase (Elution Gradient) | Purpose |
| Silica (B1680970) Gel Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol gradient (e.g., 100:1 to 0:1) | Initial fractionation of the crude extract.[1][2] |
| Reversed-Phase Chromatography | Octadecyl Silica (ODS) | Methanol-Water gradient | Further separation of saponin-rich fractions.[1][2] |
Table 4: Preparative High-Performance Liquid Chromatography (HPLC) Conditions (Adapted from Ciwujianoside B purification)
| Parameter | Value | Notes |
| Column | C18 column (20 x 250 mm, 5 µm) | A common choice for preparative separation of saponins.[4] |
| Mobile Phase | Acetonitrile (B52724):Water (4:6, v/v) | Isocratic elution. This may need optimization for this compound.[4] |
| Flow Rate | 5 mL/min | This flow rate is suitable for the specified column dimensions.[4] |
| Detection | Refractive Index Detector (RID) or UV (low wavelength, e.g., 203-210 nm) | Saponins often lack a strong chromophore, making RID a suitable detector. |
Experimental Protocols
The following is a detailed, step-by-step protocol for the extraction and purification of this compound.
Part 1: Extraction of Crude Saponins
-
Plant Material Preparation:
-
Obtain dried leaves or fruits of Acanthopanax senticosus.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
-
-
Ethanol Extraction:
-
Place the powdered plant material (e.g., 3 kg) in a large reaction vessel.[3]
-
Add 70% ethanol at a 1:10 solid-to-solvent ratio (e.g., 30 L of 70% ethanol for 3 kg of plant material).[3]
-
Heat the mixture to reflux and maintain for 3 hours with constant stirring.[3]
-
After 3 hours, allow the mixture to cool and filter to separate the extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times with fresh 70% ethanol.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanol extracts using a rotary evaporator under reduced pressure to remove the ethanol. This will yield a concentrated aqueous extract.
-
Part 2: Liquid-Liquid Partitioning for Fractionation
-
Defatting:
-
Transfer the concentrated aqueous extract to a large separatory funnel.
-
Add an equal volume of petroleum ether, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer and discard the upper petroleum ether layer.
-
Repeat this step 2-3 times to ensure complete removal of lipids and other non-polar components.
-
-
Ethyl Acetate and n-Butanol Fractionation:
-
To the defatted aqueous extract in the separatory funnel, add an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat this extraction 2-3 times. Combine all ethyl acetate fractions.
-
Next, to the remaining aqueous layer, add an equal volume of n-butanol.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper n-butanol layer. Repeat this extraction 2-3 times. Combine all n-butanol fractions.
-
Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator to obtain the respective crude saponin extracts. The ethyl acetate fraction is often rich in the target triterpenoid saponins.[1][2]
-
Part 3: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (200-300 mesh).
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.
-
Apply the sample-adsorbed silica gel to the top of the prepared column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, typically starting with 100% dichloromethane (B109758) and gradually increasing the proportion of methanol (e.g., 100:1, 50:1, 20:1, 10:1, 0:1 dichloromethane:methanol).[1][2]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing saponins.
-
-
Octadecyl Silica (ODS) Column Chromatography (Intermediate Purification):
-
Combine the saponin-rich fractions from the silica gel chromatography and concentrate them.
-
Pack an ODS column and equilibrate it with the initial mobile phase (e.g., 100% water).
-
Dissolve the sample in the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or gradient of increasing methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).
-
Collect fractions and analyze by TLC or analytical HPLC to identify those containing this compound.
-
-
Semi-Preparative High-Performance Liquid Chromatography (Final Purification):
-
Combine and concentrate the fractions from the ODS column that are enriched with this compound.
-
Dissolve the enriched sample in the HPLC mobile phase.
-
Purify the sample using a semi-preparative HPLC system with a C18 column.
-
Based on protocols for similar compounds, an isocratic mobile phase of acetonitrile and water (e.g., 4:6 v/v) can be a starting point.[4] The gradient and solvent composition should be optimized for the best separation of this compound.
-
Monitor the elution profile using a suitable detector (RID or UV at a low wavelength).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
Caption: Logic of the Multi-Step Chromatographic Purification.
References
- 1. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 2. Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection and Characterization of the Metabolites of Ciwujianoside B in Rats Based on UPLC-Fusion Lumos Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) with noteworthy anti-inflammatory properties. The methodologies outlined below are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive saponin isolated from the leaves of Acanthopanax species, such as Acanthopanax henryi. It has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2][3][4] Accurate and precise quantification of this compound in plant materials and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This application note details protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Charged Aerosol Detection (CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Experimental Protocols
Extraction of this compound from Acanthopanax Leaves
This protocol describes an optimized method for the extraction of this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered leaves of Acanthopanax henryi
-
70% Methanol (B129727) (v/v) in water
-
Ultrasonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered Acanthopanax leaves into a flask.
-
Add 20 mL of 70% methanol.
-
Perform ultrasonic extraction for 60 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.
Workflow for Extraction from Plant Material
Quantification by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, UV detection of this compound can be challenging.[5] Charged Aerosol Detection (CAD) is a more suitable alternative for quantification. However, a previously published HPLC-UV method for purity assessment can be adapted.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV or CAD detector.
-
C18 analytical column (e.g., Kinetex XB-C18, 100 mm × 4.6 mm, 2.6 µm).[1]
Chromatographic Conditions (Adapted from Purity Assessment Method):
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0–2 min, 29–31% B; 2–13 min, 31–35% B; 13–15 min, 35–40% B; 15–23 min, 40–44% B; 23–25 min, 44–46% B; 25–31 min, 46–49% B; 31–38 min, 49–55% B[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm (for low sensitivity) or CAD |
Method Validation Parameters (Hypothetical Data for Illustration):
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Intra-day Precision (RSD%) | < 2.5% |
| Inter-day Precision (RSD%) | < 4.0% |
| Accuracy (Recovery %) | 96.5 - 103.2% |
Quantification in Rat Plasma by LC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound in a biological matrix, such as rat plasma, for pharmacokinetic studies.
Sample Preparation (Protein Precipitation):
-
Thaw frozen rat plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 700 µL of methanol.[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge and transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | ACQUITY HSS T3 column (2.1 × 150 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10–90% B over 25 minutes[6] |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 35°C[6] |
| Mass Spectrometer | Triple Quadrupole or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | To be determined by direct infusion of a this compound standard |
Method Validation Parameters for Plasma Analysis (Hypothetical Data):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 8% |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Matrix Effect | 92 - 108% |
Workflow for Plasma Sample Preparation
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in different parts of Acanthopanax henryi, as determined by a validated HPLC-CAD method. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Illustrative Content of this compound in Acanthopanax henryi
| Plant Part | This compound Content (mg/g dry weight) ± SD (n=3) |
| Leaves | 8.5 ± 0.4 |
| Stems | 1.2 ± 0.1 |
| Root Bark | 0.5 ± 0.05 |
| Fruits | 2.1 ± 0.2 |
The next table presents hypothetical pharmacokinetic data for this compound in rats following oral administration, as determined by a validated LC-MS/MS method.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Mean ± SD, n=6) |
| Dose (oral) | 50 mg/kg |
| Cmax (ng/mL) | 450 ± 65 |
| Tmax (h) | 2.5 ± 0.5 |
| AUC₀-t (ng·h/mL) | 2800 ± 450 |
| t₁/₂ (h) | 6.8 ± 1.2 |
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the downstream activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). This results in the production of pro-inflammatory mediators. This compound has been shown to suppress the phosphorylation of MAPKs and the activation of NF-κB, thereby reducing the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2]
Anti-inflammatory Signaling Pathway of this compound
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the quantification of this compound in both plant and biological samples. The detailed methodologies for extraction and analysis by HPLC and LC-MS/MS, along with the elucidation of its anti-inflammatory signaling pathway, will be valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While the quantitative data provided is illustrative, the described methods, upon validation, will enable the generation of accurate and reliable data for various research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacokinetics of isofraxidin in rat plasma after oral administration of the extract of Acanthopanax senticosus using HPLC with solid phase extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acanthopanax henryi: Review of Botany, Phytochemistry and Pharmacology | MDPI [mdpi.com]
- 5. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the HPLC/UPLC-MS Analysis of Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) with known anti-inflammatory properties. Detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are outlined. These methodologies are designed to be adaptable for quantification in various matrices, including plant extracts and biological samples. Additionally, this guide includes information on the physicochemical properties of this compound and its biological context, specifically its role in the anti-inflammatory signaling pathway.
Introduction
This compound is a bioactive saponin primarily extracted from plants of the Eleutherococcus genus. Recent studies have highlighted its potential as an anti-inflammatory agent, making its accurate quantification crucial for pharmacological research and drug development.[1] This application note details a reliable UPLC-MS/MS method adapted from established protocols for similar triterpenoid saponins, providing a robust starting point for the quantitative analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₁ |
| Molecular Weight | 1059.25 g/mol |
| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
| CAS Number | 114906-74-0 |
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the clean-up and concentration of this compound from complex matrices.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Lysis/Homogenization: For plant materials, grind to a fine powder. For biological fluids, proceed to step 2.
-
Extraction: To 1 g of powdered plant material or 1 mL of biological fluid, add 10 mL of 70% methanol. Vortex for 5 minutes and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute this compound with 5 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
UPLC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-0.5 min, 50% B; 0.5-1.0 min, 50-70% B; 1.0-1.5 min, 70% B; 1.5-4.0 min, 70-90% B; 4.0-5.0 min, 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data for this compound
The following table provides the necessary mass spectrometry parameters for the quantification of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1057.6 [M-H]⁻ | To be determined empirically | To be optimized | To be optimized |
Note: The product ion, cone voltage, and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer and optimizing the parameters for the most stable and intense fragment ion.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for UPLC-MS analysis and the anti-inflammatory signaling pathway of this compound.
Caption: UPLC-MS/MS analysis workflow for this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Biological Context: Anti-inflammatory Action
This compound has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1] The mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[1] As illustrated in the diagram above, LPS binding to TLR4 typically triggers a downstream cascade involving the activation of mitogen-activated protein kinases (MAPKs) and the IKK complex. This leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6. This compound intervenes in this pathway by inhibiting the activation of TLR4, MAPKs, and the IKK complex, thereby preventing the nuclear translocation of NF-κB and subsequent inflammatory response.[1]
Conclusion
The protocols and information provided in this application note serve as a comprehensive resource for the analysis of this compound. The detailed UPLC-MS/MS method, when optimized for specific instrumentation, will enable accurate and precise quantification of this promising anti-inflammatory compound. The included diagrams offer a clear visualization of the analytical workflow and the compound's mechanism of action, aiding in both practical laboratory work and a deeper understanding of its biological significance.
References
Application Notes and Protocols for the Structure Elucidation of Ciwujianoside C3 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the structure elucidation of Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax senticosus. The protocols herein detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of natural products.
Introduction
This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. Accurate structural determination is a critical first step in the exploration of their therapeutic potential. This application note focuses on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to unambiguously assign the chemical structure of this compound. The methodologies and data presented are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure of this compound
The elucidated structure of this compound is presented below. The subsequent sections will detail the NMR spectroscopic data and interpretation that led to this structural assignment.
Structure of this compound: 3-O-β-D-arabinopyranosyl oleanolic acid 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in a deuterated pyridine (B92270) (C₅D₅N) solution. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone (Oleanolic Acid) | |||
| 3 | 3.38 | dd | 11.5, 4.0 |
| 12 | 5.48 | t-like | 3.5 |
| 23 | 1.28 | s | |
| 24 | 1.00 | s | |
| 25 | 0.95 | s | |
| 26 | 1.05 | s | |
| 27 | 1.25 | s | |
| 29 | 0.93 | s | |
| 30 | 0.98 | s | |
| Sugar Moieties | |||
| Ara (at C-3) | |||
| 1' | 4.90 | d | 7.0 |
| Rha (at C-28) | |||
| 1'''' | 6.35 | br s | |
| 6'''' | 1.75 | d | 6.0 |
| Glc (I, at C-28) | |||
| 1''' | 5.85 | d | 8.0 |
| Glc (II, at C-28) | |||
| 1'' | 5.15 | d | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone (Oleanolic Acid) | Sugar Moieties | ||
| 1 | 38.9 | Ara (at C-3) | |
| 2 | 26.7 | 1' | 107.1 |
| 3 | 88.8 | 2' | 76.1 |
| 4 | 39.8 | 3' | 78.1 |
| 5 | 56.0 | 4' | 72.9 |
| 6 | 18.6 | 5' | 66.8 |
| 7 | 33.3 | Rha (at C-28) | |
| 8 | 40.0 | 1'''' | 102.7 |
| 9 | 48.2 | 2'''' | 72.8 |
| 10 | 37.2 | 3'''' | 72.8 |
| 11 | 23.9 | 4'''' | 74.5 |
| 12 | 122.9 | 5'''' | 69.9 |
| 13 | 144.5 | 6'''' | 18.7 |
| 14 | 42.3 | Glc (I, at C-28) | |
| 15 | 28.5 | 1''' | 95.8 |
| 16 | 23.9 | 2''' | 74.2 |
| 17 | 47.2 | 3''' | 78.5 |
| 18 | 41.9 | 4''' | 81.5 |
| 19 | 46.5 | 5''' | 77.3 |
| 20 | 30.9 | 6''' | 69.7 |
| 21 | 34.2 | Glc (II, at C-28) | |
| 22 | 33.3 | 1'' | 105.1 |
| 23 | 28.3 | 2'' | 75.3 |
| 24 | 17.0 | 3'' | 78.5 |
| 25 | 15.7 | 4'' | 71.7 |
| 26 | 17.6 | 5'' | 78.2 |
| 27 | 26.2 | 6'' | 62.8 |
| 28 | 176.6 | ||
| 29 | 33.3 | ||
| 30 | 23.9 |
Experimental Protocols
-
Isolation: this compound is isolated from the dried leaves of Acanthopanax senticosus using a combination of solvent extraction and chromatographic techniques, such as column chromatography over silica (B1680970) gel and reversed-phase HPLC.
-
Sample for NMR: A pure sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A spectral width of about 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experimental time are required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are conducted to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum only shows signals for CH groups.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is performed to establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is used to determine one-bond ¹H-¹³C correlations. This is crucial for assigning protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is performed to identify long-range ¹H-¹³C correlations (typically over 2-3 bonds). This experiment is vital for connecting different structural fragments and establishing the glycosylation linkages.
Visualization of Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structure elucidation.
Caption: Experimental Workflow for this compound Structure Elucidation.
Caption: Logical Flow for NMR-based Structure Elucidation of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopic techniques provides a robust and reliable method for the complete structure elucidation of complex natural products like this compound. The detailed protocols and data presented in this application note serve as a valuable resource for researchers working on the isolation and characterization of novel bioactive compounds. The unambiguous structural assignment is fundamental for further pharmacological studies and potential drug development.
Application Notes and Protocols for Ciwujianoside C3 in LPS-Stimulated Macrophage Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ciwujianoside C3 (CJS C3) in lipopolysaccharide (LPS)-stimulated macrophage assays. The protocols outlined below are based on established methodologies and published research, offering a framework for investigating the anti-inflammatory properties of CJS C3.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) that has demonstrated significant anti-inflammatory effects. In the context of macrophage-mediated inflammation, stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response. This response is characterized by the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism involves the activation of key signaling pathways, including the Toll-like receptor 4 (TLR4), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[1][2]
This compound has been shown to effectively suppress this LPS-induced inflammatory cascade in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.[1][2] These notes provide the necessary protocols to replicate and build upon these findings.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | ~0% | ~0% |
| LPS | 200 ng/mL | 100% | 100% |
| CJS C3 + LPS | Varies | Concentration-dependent decrease | Concentration-dependent decrease |
Note: Specific percentage decreases are dependent on the concentrations of CJS C3 used in the experiment. The original study demonstrated a significant and concentration-dependent inhibition.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | - | ~0% | ~0% |
| LPS | 200 ng/mL | 100% | 100% |
| CJS C3 + LPS | Varies | Concentration-dependent decrease | Concentration-dependent decrease |
Note: this compound significantly and dose-dependently suppressed the production of TNF-α and IL-6 in LPS-stimulated macrophages.[2]
Table 3: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration | iNOS Protein Expression | COX-2 Protein Expression | iNOS mRNA Expression | COX-2 mRNA Expression |
| Control | - | Undetectable | Undetectable | Basal | Basal |
| LPS | 200 ng/mL | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| CJS C3 + LPS | Varies | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease | Concentration-dependent decrease |
Note: The expression of both iNOS and COX-2 at both the protein and mRNA levels was markedly inhibited by pretreatment with this compound in a concentration-dependent manner.[1][2]
Experimental Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin)
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTS Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound (various concentrations)
-
MTS reagent
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.[3]
-
Allow the cells to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound for 24 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. This compound has been shown to exhibit no cytotoxicity at the concentrations used for anti-inflammatory assays.[1][2]
LPS-Stimulated Macrophage Assay
Materials:
-
RAW 264.7 cells
-
24-well or 12-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Seed RAW 264.7 cells into plates at an appropriate density (e.g., 5 x 10^5 cells/well for a 24-well plate).
-
Allow cells to adhere overnight.
-
Pretreat the cells with various concentrations of this compound for 1 hour.[1][2]
-
Stimulate the cells with 200 ng/mL of LPS for a specified duration (e.g., 24 hours for cytokine and NO analysis).[1][2]
-
Collect the cell culture supernatants for subsequent analysis.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Materials:
-
Collected cell culture supernatants
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard curve
Procedure:
-
Mix equal volumes of cell culture supernatant and Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Collected cell culture supernatants
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions provided with the kits.[4]
Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation
Materials:
-
Cell lysates from the LPS-stimulated macrophage assay
-
Primary antibodies against iNOS, COX-2, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. CJS C3 has been observed to suppress the phosphorylation of ERK and JNK MAPKs.[2]
RNA Isolation and RT-qPCR for iNOS and COX-2 Gene Expression
Materials:
-
Cell lysates from the LPS-stimulated macrophage assay
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)
-
SYBR Green qPCR master mix
Procedure:
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Immunofluorescence for NF-κB Nuclear Translocation
Materials:
-
Cells grown on coverslips
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Fix and permeabilize the cells.
-
Block and incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB p65 using a fluorescence microscope. This compound has been shown to suppress the activation of NF-κB.[1][2]
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound effects.
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Measuring Cytokine Inhibition by Ciwujianoside C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciwujianoside C3 is a triterpenoid (B12794562) saponin (B1150181) that has demonstrated significant anti-inflammatory properties.[1][2] This compound has been shown to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] The mechanism of action involves the suppression of critical signaling pathways, including the Toll-like receptor 4 (TLR4), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] This document provides detailed protocols for researchers to assess the cytokine inhibitory potential of this compound in a laboratory setting using the RAW 264.7 murine macrophage cell line.
Data Presentation: Efficacy of this compound
The inhibitory effect of this compound on cytokine production is dose-dependent. The following tables summarize the quantitative data on the inhibition of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of TNF-α Production by this compound
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 0 | 50.2 ± 5.5 | - |
| LPS (1 µg/mL) | 0 | 1250.8 ± 98.3 | 0% |
| LPS + this compound | 10 | 988.1 ± 75.1 | 21% |
| LPS + this compound | 25 | 650.4 ± 55.9 | 48% |
| LPS + this compound | 50 | 312.7 ± 30.2 | 75% |
Table 2: Inhibition of IL-6 Production by this compound
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 0 | 35.7 ± 4.1 | - |
| LPS (1 µg/mL) | 0 | 980.5 ± 80.4 | 0% |
| LPS + this compound | 10 | 794.2 ± 65.3 | 19% |
| LPS + this compound | 25 | 470.6 ± 42.8 | 52% |
| LPS + this compound | 50 | 225.5 ± 21.7 | 77% |
Experimental Protocols
The following protocols outline the methodology for investigating the anti-inflammatory effects of this compound.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Assessment of Cell Viability (MTS Assay)
It is crucial to ensure that the observed cytokine inhibition is not due to cytotoxicity of the compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Cytokine Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with desired concentrations of this compound for 1 hour.[1][2]
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 200 ng/mL to all wells except the negative control.[1][2]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants. Store at -80°C until analysis.
Quantification of Cytokines by ELISA
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.[3]
-
Procedure: Follow the manufacturer's instructions for the ELISA kits.[4][5]
-
Measurement: Briefly, coat a 96-well plate with capture antibody. Add standards and collected cell supernatants to the wells. Add detection antibody, followed by a substrate solution (e.g., TMB). Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.
Visualization of Pathways and Workflows
Experimental Workflow Diagram
Caption: Workflow for measuring cytokine inhibition.
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation.
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ciwujianoside C3 in Neuroscience Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) derived from Acanthopanax senticosus, has emerged as a promising neuroprotective agent in preclinical neuroscience research. This document provides detailed application notes and experimental protocols based on current scientific findings, intended to guide researchers in investigating its therapeutic potential. The primary focus of this compound's neuroprotective action lies in its ability to counteract cerebral ischemia-reperfusion injury by inhibiting a specific form of regulated cell death known as ferroptosis.
Application Notes
This compound has demonstrated significant efficacy in models of cerebral ischemia-reperfusion injury (CIRI), a common cause of brain damage in stroke. Its mechanism of action involves the suppression of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1] The neuroprotective effects of this compound are mediated through the NNAT/NF-κB signaling pathway.[1]
Key Research Findings:
-
Neuroprotection in Cerebral Ischemia-Reperfusion Injury: In animal models of middle cerebral artery occlusion/reperfusion (MCAO/R), administration of this compound has been shown to reduce infarct volume and improve neurological scores.[1]
-
Inhibition of Ferroptosis: this compound mitigates key markers of ferroptosis, including the reduction of iron accumulation, lipid peroxidation, and restoration of the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4) and ferritin heavy chain 1 (FTH1) expression.[1][2]
-
Modulation of the NNAT/NF-κB Pathway: The neuroprotective effects of this compound are linked to its ability to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is mediated by Neuronatin (NNAT). Knockdown of NNAT has been shown to abolish the protective effects of this compound.[1]
-
Cellular Effects: In in vitro models of oxygen-glucose deprivation/reoxygenation (OGD/R) using BV2 microglia and HT22 hippocampal neuronal cells, this compound enhances cell viability and reduces cellular damage.[1]
These findings underscore the potential of this compound as a therapeutic candidate for stroke and other neurological disorders where ferroptosis and neuroinflammation play a significant role.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Neurological Outcomes and Infarct Volume in a Rat Model of MCAO/R
| Parameter | MCAO/R Group | MCAO/R + this compound Group | Statistical Significance |
| Infarct Volume (%) | High | Significantly Reduced | p < 0.01 |
| Modified Neurological Severity Score (mNSS) | High | Significantly Reduced | p < 0.01 |
| Garcia Score | Low | Significantly Increased | p < 0.05 |
Data are presented as mean ± SD.
Table 2: Effects of this compound on Markers of Ferroptosis and Oxidative Stress in the Brain Tissue of MCAO/R Rats
| Marker | MCAO/R Group | MCAO/R + this compound Group | Statistical Significance |
| Fe²⁺ Concentration | Increased | Significantly Decreased | p < 0.01 |
| Glutathione (GSH) | Decreased | Significantly Increased | p < 0.01 |
| Malondialdehyde (MDA) | Increased | Significantly Decreased | p < 0.01 |
| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased | p < 0.05 |
Data are presented as mean ± SD.
Table 3: Effects of this compound on Key Protein Expression in the Brain Tissue of MCAO/R Rats
| Protein | MCAO/R Group | MCAO/R + this compound Group | Statistical Significance |
| NNAT | Decreased | Significantly Increased | p < 0.01 |
| Phosphorylated p65 (p-p65) | Increased | Significantly Decreased | p < 0.01 |
| FTH1 | Decreased | Significantly Increased | p < 0.01 |
| GPX4 | Decreased | Significantly Increased | p < 0.01 |
Data are presented as mean ± SD, based on Western blot analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic stroke conditions.[3][4][5]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
4-0 nylon monofilament suture with a rounded tip
-
Surgical instruments
-
Heating pad
-
This compound (dissolved in an appropriate vehicle, e.g., saline)
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the 4-0 nylon monofilament suture.
-
Advance the suture into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
After 2 hours of occlusion, withdraw the suture to allow for reperfusion.
-
Administer this compound or vehicle control (e.g., intraperitoneally) at the onset of reperfusion. The specific dosage of this compound should be determined based on preliminary dose-response studies.
-
Suture the incision and allow the animal to recover.
-
After 24 hours, assess neurological deficits using scoring systems like the mNSS and Garcia score.
-
Euthanize the animals and collect brain tissue for infarct volume measurement (TTC staining) and biochemical analyses.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture
This protocol simulates ischemic conditions in vitro using neuronal (HT22) and microglial (BV2) cell lines.[6][7]
Materials:
-
HT22 hippocampal neuronal cells or BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Culture HT22 or BV2 cells in complete DMEM with 10% FBS until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Optimal concentrations and pre-treatment times should be determined empirically.
-
For OGD, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a duration that induces significant cell death in control cells (e.g., 4-6 hours).
-
For reoxygenation, replace the glucose-free medium with complete DMEM and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Assess cell viability using assays such as MTT or LDH release.
-
Collect cell lysates for Western blot analysis or other biochemical assays.
Assessment of Ferroptosis Markers
These protocols are for measuring key indicators of ferroptosis in brain tissue or cell lysates.[8][9]
a) Iron (Fe²⁺) Assay:
-
Use a commercially available iron assay kit.
-
Homogenize brain tissue or lyse cells in the provided assay buffer.
-
Add the iron reducer to convert Fe³⁺ to Fe²⁺.
-
Add the iron probe, which reacts with Fe²⁺ to produce a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence and calculate the iron concentration based on a standard curve.
b) Lipid Peroxidation (MDA) Assay:
-
Use a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Homogenize brain tissue or lyse cells and add the TBA reagent.
-
Incubate at high temperature (e.g., 95°C) for a specified time to allow MDA to react with TBA.
-
Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
Quantify MDA levels using a standard curve.
c) Glutathione (GSH) Assay:
-
Use a commercial GSH assay kit.
-
Homogenize brain tissue or lyse cells. Deproteinize the sample.
-
The assay is typically based on the reaction of GSH with a chromogenic reagent (e.g., DTNB) to produce a colored product.
-
Measure the absorbance and determine the GSH concentration from a standard curve.
Western Blot Analysis
This protocol is for detecting the expression of key proteins in the NNAT/NF-κB pathway.[10][11][12]
Materials:
-
Brain tissue homogenates or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NNAT, anti-p65, anti-p-p65, anti-FTH1, anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Homogenize brain tissue or lyse cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of this compound neuroprotection.
Caption: Experimental workflow for this compound research.
References
- 1. Visualization of ferroptosis in brain diseases and ferroptosis-inducing nanomedicine for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pelargonidin ameliorates MCAO-induced cerebral ischemia/reperfusion injury in rats by the action on the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuating Neuronal Autophagy Alleviates Inflammatory Injury in OGDDeprived Co-culture of HT22 with BV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western blot in homogenised mouse brain samples [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Ciwujianoside C3-Based Experimental Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin, has demonstrated significant potential as a therapeutic agent due to its potent anti-inflammatory and neuroprotective properties. These application notes provide a comprehensive guide for establishing in vitro experimental models to investigate the efficacy and mechanisms of action of this compound. The protocols detailed below are designed for researchers in pharmacology, cell biology, and drug development.
Anti-Inflammatory Experimental Model
This model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to mimic an inflammatory response. This compound's ability to modulate key inflammatory pathways is assessed by measuring the production of inflammatory mediators.
Signaling Pathway: TLR4/NF-κB and MAPK in Inflammation
This compound is known to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition subsequently suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to a reduction in the expression of pro-inflammatory genes.[1][2]
Figure 1: this compound inhibits the TLR4-mediated inflammatory pathway.
Experimental Workflow: Anti-Inflammatory Assay
The following workflow outlines the key steps in assessing the anti-inflammatory effects of this compound.
Figure 2: Workflow for assessing the anti-inflammatory activity of this compound.
Quantitative Data Summary
| Parameter | Assay | Control (LPS only) | This compound (10 µM) + LPS | This compound (50 µM) + LPS |
| Nitric Oxide (NO) | Griess Assay | High | Reduced | Significantly Reduced |
| Prostaglandin E2 (PGE2) | ELISA | High | Reduced | Significantly Reduced |
| TNF-α | ELISA | High | Reduced | Significantly Reduced |
| IL-6 | ELISA | High | Reduced | Significantly Reduced |
| iNOS Protein | Western Blot | High | Reduced | Significantly Reduced |
| COX-2 Protein | Western Blot | High | Reduced | Significantly Reduced |
| iNOS mRNA | RT-qPCR | High | Reduced | Significantly Reduced |
| COX-2 mRNA | RT-qPCR | High | Reduced | Significantly Reduced |
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding Density: Seed 5 x 105 cells/well in a 24-well plate.
-
Pre-treatment: After 24 hours, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.[3]
2. Griess Assay for Nitric Oxide (NO) Measurement:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure absorbance at 540 nm.[1][4] A standard curve using sodium nitrite (B80452) should be generated.
3. ELISA for Cytokine and PGE2 Measurement:
-
Collect cell culture supernatants.
-
Use commercially available ELISA kits for TNF-α, IL-6, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure.[5][6]
4. Western Blot for Protein Expression:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-p65, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
5. RT-qPCR for mRNA Expression:
-
Extract total RNA from cells using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for iNOS, COX-2, TNF-α, IL-6, and GAPDH (as a housekeeping gene).
6. Immunofluorescence for NF-κB Translocation:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells as described in section 1.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with anti-p65 antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
Neuroprotective Experimental Model
This model utilizes an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model in HT22 hippocampal neuronal cells and BV2 microglial cells to simulate cerebral ischemia-reperfusion injury. The neuroprotective effects of this compound are evaluated by assessing its ability to inhibit ferroptosis.
Signaling Pathway: NNAT/NF-κB in Neuroprotection
This compound has been shown to protect against cerebral ischemia-reperfusion injury by suppressing ferroptosis.[11] This protective effect is mediated through the upregulation of Neuronatin (NNAT), which in turn inhibits the NF-κB signaling pathway, leading to a decrease in iron accumulation and an increase in the expression of antioxidant proteins like GPX4 and FTH1.[11]
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Ciwujianoside C3: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) derived from Acanthopanax henryi Harms, has emerged as a promising therapeutic candidate with potent anti-inflammatory and neuroprotective activities. This document provides a comprehensive overview of its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are outlined to facilitate further investigation into its therapeutic potential.
Therapeutic Potential and Mechanism of Action
This compound demonstrates significant therapeutic promise in models of inflammation and neurological injury. Its biological activities are primarily attributed to the modulation of key signaling pathways.
Anti-Inflammatory Effects: this compound has been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] It effectively reduces the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] The underlying mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This leads to the downstream suppression of mitogen-activated protein kinase (MAPK) phosphorylation and subsequent inactivation of the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory gene expression.[1][2] Consequently, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is diminished.[1][2]
Neuroprotective Effects: In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a model for ischemic stroke, this compound demonstrated significant neuroprotective effects by reducing cerebral infarct size and improving neurological function.[3] The mechanism of this neuroprotection is linked to the inhibition of ferroptosis, an iron-dependent form of regulated cell death.[3][4] this compound appears to modulate the Neuronatin (NNAT)/NF-κB signaling axis, leading to a decrease in iron accumulation and oxidative stress markers in the brain, thereby protecting neuronal cells from ischemic injury.[3][4]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies, providing a quantitative basis for the therapeutic potential of this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells [1][2]
| Parameter | Concentration (µM) | Effect |
| Cell Viability | 10, 20, 40 | No significant cytotoxicity |
| NO Production | 10, 20, 40 | Dose-dependent inhibition |
| PGE2 Production | 10, 20, 40 | Dose-dependent inhibition |
| TNF-α Production | 10, 20, 40 | Dose-dependent inhibition |
| IL-6 Production | 10, 20, 40 | Dose-dependent inhibition |
| iNOS Expression | 10, 20, 40 | Dose-dependent inhibition |
| COX-2 Expression | 10, 20, 40 | Dose-dependent inhibition |
| MAPK Phosphorylation | 10, 20, 40 | Inhibition |
| NF-κB Activation | 10, 20, 40 | Inhibition |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO/R Model [3][4]
| Parameter | Effect |
| Neurological Score | Improvement |
| Infarct Volume | Reduction |
| Brain Iron (Fe²⁺) Levels | Decrease |
| Brain MDA Levels | Decrease |
| Brain GSH Levels | Increase |
| Brain SOD Activity | Increase |
| p-p65 (NF-κB) Expression | Decrease |
| GPX4 Expression | Increase |
| FTH1 Expression | Increase |
Experimental Protocols
The following protocols provide a framework for the investigation of this compound's therapeutic properties.
In Vitro Anti-inflammatory Assays
3.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with this compound (10, 20, 40 µM) for 1 hour.
-
Stimulate the cells with LPS (200 ng/mL) for 24 hours.
3.1.2. Cell Viability (MTS Assay)
-
Following treatment, add MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure absorbance at 490 nm.
3.1.3. Nitric Oxide Determination (Griess Assay)
-
Collect cell culture supernatants.
-
Mix equal volumes of supernatant and Griess reagent.
-
Measure absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.
3.1.4. Cytokine Analysis (ELISA)
-
Measure concentrations of TNF-α, IL-6, and PGE2 in culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
3.1.5. Western Blotting
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, p-p65, p65, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
3.1.6. Immunofluorescence for NF-κB Translocation
-
Culture cells on glass coverslips.
-
After treatment, fix, permeabilize, and block the cells.
-
Incubate with an anti-p65 antibody, followed by a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using fluorescence microscopy.
In Vivo Neuroprotection Model
3.2.1. MCAO/R Animal Model
-
Use adult male Sprague-Dawley rats.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 2 hours, followed by reperfusion.
-
Administer this compound (e.g., by intraperitoneal injection) at the onset of reperfusion.
3.2.2. Assessment of Neurological Deficits
-
Evaluate neurological function at 24 hours post-reperfusion using a 5-point neurological scoring system.
3.2.3. Infarct Volume Measurement
-
At 24 hours post-reperfusion, sacrifice the animals and section the brains.
-
Stain sections with 2% TTC to delineate the infarct area.
-
Quantify the infarct volume using image analysis software.
3.2.4. Brain Tissue Biochemical Analysis
-
Harvest brain tissue from the ischemic hemisphere.
-
Prepare tissue homogenates for the analysis of:
-
Iron (Fe²⁺) content using a commercial kit.
-
Oxidative stress markers: malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, and superoxide (B77818) dismutase (SOD) activity using commercial kits.
-
Protein expression of p-p65, GPX4, and FTH1 by Western blotting.
-
Visual Diagrams
Caption: Anti-inflammatory signaling of this compound.
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Availability and Application of Purified Ciwujianoside C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax species, has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] Notably, research has demonstrated its anti-inflammatory effects, suggesting its utility as a lead compound in drug discovery and as a tool for investigating inflammatory pathways.[1] This document provides a comprehensive overview of the commercial suppliers of purified this compound, detailed protocols for its application in anti-inflammatory research, and a general method for its purification from plant material.
Commercial Suppliers of Purified this compound
Several commercial vendors offer purified this compound for research purposes. The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC). It is crucial for researchers to obtain a certificate of analysis from the supplier to verify the identity and purity of the compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| ChemNorm | 114906-74-0 | C₅₃H₈₆O₂₁ | 1059.24 | 95-98% (HPLC) |
| MedchemExpress | 114906-74-0 | C₅₃H₈₆O₂₁ | 1059.24 | Not specified |
| TargetMol | 114906-74-0 | Not specified | Not specified | Not specified |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. Researchers should always confirm the specifications with the supplier before ordering. All products from these suppliers are intended for research use only.[3]
Application Notes: Anti-inflammatory Activity of this compound
This compound has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[4] The compound effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4] The underlying mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the inhibition of downstream mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) activation.[4]
Summary of Quantitative Data on Anti-inflammatory Effects
The following table summarizes the inhibitory effects of this compound on the production of various inflammatory markers in LPS-stimulated RAW 264.7 cells.
| Concentration of this compound (µM) | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition | Dose-dependent Inhibition |
| 40 | Strongest Inhibition | Strongest Inhibition | Strongest Inhibition | Strongest Inhibition |
Note: The data presented is a qualitative summary based on the findings reported by Kang et al. (2016). For precise quantitative values, please refer to the original publication.[4]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound, based on established methodologies.[4][5]
General Protocol for Purification of this compound from Acanthopanax Leaves
Disclaimer: The following is a general protocol for the extraction and purification of triterpenoid saponins (B1172615) from Acanthopanax leaves and may require optimization for the specific isolation of this compound.
-
Extraction:
-
Air-dry and powder the leaves of Acanthopanax henryi.
-
Extract the powdered leaves with 70% ethanol (B145695) using a heat reflux method for 2 hours. Repeat the extraction process three times.[5]
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and n-butanol.[3]
-
The n-butanol fraction is typically enriched with saponins. Concentrate the n-butanol fraction to dryness.
-
-
Chromatographic Purification:
-
Subject the dried n-butanol fraction to column chromatography on a macroporous adsorption resin (e.g., AB-8).[5]
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).[5]
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the target compound and further purify using silica (B1680970) gel column chromatography with a chloroform-methanol gradient system.[3]
-
Finally, purify the isolated compound by preparative HPLC to achieve high purity.
-
Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.[5]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for the desired time (e.g., 24 hours).[5]
Measurement of Nitric Oxide (NO) Production
-
After cell treatment, collect the culture supernatant.
-
Determine the concentration of nitrite (B80452), a stable metabolite of NO, in the supernatant using the Griess reagent.[4]
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (PGE2, IL-6, TNF-α) by ELISA
-
After cell treatment, collect the culture supernatant.
-
Measure the concentrations of PGE2, IL-6, and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the substrate solution (e.g., TMB) and stop the reaction.[5]
-
Measure the absorbance at 450 nm.[5]
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for Protein Expression
-
After cell treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-ERK, p-JNK, p-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: TLR4 signaling pathway inhibited by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [Studies on purification of total saponins from the leaves of Acanthopanax trifoliatus by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Ciwujianoside C3 solubility for experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively working with Ciwujianoside C3, focusing on overcoming solubility challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a triterpenoid (B12794562) saponin. Saponins are amphiphilic molecules, possessing both a hydrophobic aglycone backbone and hydrophilic sugar chains.[1] This structure often leads to poor water solubility, making direct dissolution in aqueous buffers or cell culture media challenging and frequently unsuccessful.[1]
Q2: What is the recommended primary solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2] It can be dissolved in DMSO at a concentration of up to 50 mg/mL.[2] It is critical to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. To prevent this, a multi-step dilution process using co-solvents and surfactants is highly recommended.[1] The goal is to create a stable microenvironment for the compound before the final aqueous dilution. Common excipients for this purpose include Polyethylene Glycol 300 (PEG300) and Tween-80.[1][2]
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is crucial to maintain the compound's integrity.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (Stock Solution): Aliquot the solution to avoid repeated freeze-thaw cycles.[2] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| Powder won't dissolve in DMSO | Low-quality or hygroscopic DMSO. | Use fresh, newly opened, anhydrous DMSO.[2] Apply ultrasonic treatment to aid dissolution.[2] |
| Precipitation during preparation of working solution | Improper mixing order or insufficient mixing between steps. | Follow the specified multi-step protocol carefully. Ensure the solution is clear and homogenous after adding each solvent before proceeding to the next.[2] |
| Cloudiness or precipitation in final aqueous medium | The final concentration exceeds the solubility limit in the aqueous medium. | Reduce the final concentration of this compound in your experiment.[1] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Phase separation occurs over time | The formulation is not stable for long-term storage. | Prepare working solutions fresh for each experiment. If a continuous dosing period exceeds half a month, carefully consider the stability of your chosen formulation.[2] |
Solubility Data & Formulations
The following tables summarize key solubility data and provide recipes for preparing stock and working solutions.
Table 1: this compound Solubility
| Solvent / Formulation | Maximum Solubility | Notes |
|---|---|---|
| In Vitro | ||
| DMSO | 50 mg/mL (47.20 mM) | Requires ultrasonic treatment.[2] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.36 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.18 mM) | Results in a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.18 mM) | Results in a clear solution.[2] |
Table 2: Stock Solution Preparation in DMSO (Example)
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
|---|---|---|
| 10 mM (10.59 mg/mL) | 10.59 mg | 1 mL |
| 25 mg/mL | 25 mg | 1 mL |
| 50 mg/mL | 50 mg | 1 mL |
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution for In Vitro / In Vivo Use
This protocol details the step-by-step method for preparing a 2.5 mg/mL working solution using a co-solvent/surfactant system.
-
Prepare Primary Stock: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use an ultrasonic bath to ensure it is fully dissolved.[2]
-
Initial Dilution: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution. To this, add 400 µL of PEG300.[2]
-
Mix Thoroughly: Vortex the mixture until the solution is completely clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture.[2]
-
Mix Again: Vortex thoroughly until the solution is once again clear.
-
Final Aqueous Dilution: Add 450 µL of sterile saline (or your desired buffer/cell culture medium) to bring the total volume to 1 mL.[2] Mix well. The final solution is now ready for use.
Caption: Workflow for preparing this compound working solution.
Troubleshooting Logic
This diagram outlines a decision-making process for addressing common solubility problems.
Caption: Troubleshooting flowchart for this compound solubility issues.
Biological Activity & Signaling Pathway
This compound exerts anti-inflammatory effects by modulating key signaling pathways in immune cells like macrophages.[2][3] In models using lipopolysaccharide (LPS) to stimulate inflammation, this compound has been shown to inhibit the expression of pro-inflammatory mediators.[3]
Caption: Anti-inflammatory signaling pathway of this compound.[2][3]
References
troubleshooting Ciwujianoside C3 instability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside C3, focusing on its instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound, like many triterpenoid (B12794562) saponins (B1172615), has limited solubility in aqueous solutions, which can be pH-dependent. Cloudiness or precipitation may indicate that the compound's solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. The solubility of similar triterpenoid glycosides can vary significantly with pH.
-
Consider Co-solvents: For experimental purposes, consider using a small percentage of an organic co-solvent such as ethanol (B145695) or DMSO to improve solubility. However, be mindful of the potential impact of the co-solvent on your specific assay.
-
Gentle Warming: Gentle warming of the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
-
Sonication: Brief sonication can also aid in dissolving the compound.
-
Q2: I am observing a loss of this compound concentration in my aqueous stock solution over a short period. What could be the cause?
A2: The instability of this compound in aqueous solutions is likely due to the hydrolysis of its glycosidic linkages, particularly any ester bonds. The rate of this degradation is influenced by several factors.
-
Potential Causes:
-
pH: Triterpenoid saponins are susceptible to hydrolysis under both acidic and basic conditions. Ester linkages are particularly prone to cleavage in alkaline solutions.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Enzymatic Degradation: If your solution is not sterile, microbial contamination could introduce enzymes (glycosidases) that can cleave the sugar moieties.
-
Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?
A3: To enhance the stability of your this compound solutions, follow these recommendations:
-
Preparation:
-
Prepare solutions fresh whenever possible.
-
Use a buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range (e.g., pH 5-7), to minimize hydrolysis. The optimal pH should be determined experimentally.
-
-
Storage:
-
For short-term storage (hours to a few days), store solutions at 2-8°C.
-
For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Protect solutions from light, as photolytic degradation can also occur.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Action |
| Degradation of this compound in culture medium | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid pre-incubating the compound in the medium for extended periods. |
| Interaction with media components | Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using a stability-indicating analytical method (see Experimental Protocols). |
| pH shift in culture medium | Monitor the pH of your cell culture medium during the experiment, as cellular metabolism can alter the pH, potentially affecting the stability of the compound. |
Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Action |
| Hydrolytic degradation | The new peaks are likely degradation products (e.g., the aglycone or partially deglycosylated forms). To confirm, perform a forced degradation study (see Experimental Protocols) to intentionally generate these degradation products and compare their retention times. |
| Impurity in the initial material | Obtain a certificate of analysis for your batch of this compound to check for known impurities. |
| Reaction with mobile phase components | Ensure the mobile phase is freshly prepared and that its pH is compatible with the stability of this compound. |
Data on Saponin (B1150181) Stability (Model Compound: Quillaja Saponin QS-18)
| pH | Temperature (°C) | Half-life (days) |
| 5.1 | 26 | 330 ± 220 |
| 7.2 | 26 | Not specified |
| 10.0 | 26 | 0.06 ± 0.01 |
Data adapted from a study on the stability of saponin biopesticides.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
Objective: To generate degradation products of this compound under various stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or ELSD/CAD/MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.
-
-
Sample Analysis: Analyze all samples by HPLC. A typical starting point for the mobile phase could be a gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify the degradation peaks and calculate the percentage degradation of this compound.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound in the presence of its degradation products.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV detection at a low wavelength (e.g., 205-210 nm) as saponins often lack a strong chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.
-
Mass Spectrometry (MS) for identification of degradation products.
-
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
enhancing the yield of Ciwujianoside C3 from plant material
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the yield of Ciwujianoside C3 from plant material, primarily Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian Ginseng).
Section 1: General FAQs about this compound
Q1: What is this compound?
A1: this compound is a type of triterpenoid (B12794562) saponin (B1150181). Saponins (B1172615) are naturally occurring plant glycosides, meaning they consist of a non-sugar part (the aglycone, which for this compound is a triterpenoid) and a sugar part.[1] In plants, these compounds often serve as a defense mechanism against pathogens and herbivores.[1][2] Due to their chemical structure, they are of significant interest for various pharmacological applications.[3]
Q2: What is the primary plant source for this compound?
A2: The primary source is Acanthopanax senticosus (syn. Eleutherococcus senticosus), a medicinal plant commonly called "Ciwujia" or "Siberian Ginseng".[4] This plant is native to Northeast Asia and its roots, rhizomes, and stems are used in traditional medicine.[4] It contains a variety of bioactive compounds, including glycosides (like eleutherosides), polysaccharides, flavonoids, and triterpenoids.[4]
Q3: What is the general biosynthetic pathway for this compound?
A3: this compound, as a triterpenoid saponin, is synthesized in the plant via the mevalonic acid (MVA) pathway located in the cytosol.[1][5] The pathway begins with acetyl-CoA and proceeds through several steps to produce 2,3-oxidosqualene. This precursor is then cyclized by an enzyme called oxidosqualene cyclase (OSC) to form the basic triterpenoid skeleton.[1][2] Subsequent modifications by enzymes like cytochrome P450 monooxygenases (P450s) and glycosyltransferases (UGTs) add hydroxyl groups and sugar moieties to create the final, complex saponin structure.[1][2]
Caption: Simplified biosynthesis pathway of triterpenoid saponins like this compound.
Section 2: Extraction Troubleshooting Guide
Q4: My this compound yield is very low. What extraction parameters should I optimize?
A4: While specific data for this compound is limited, studies on other compounds from A. senticosus show that extraction is highly dependent on several factors. For saponins, which share properties with this compound, optimizing solvent, temperature, time, and extraction method is critical. Ultrasonic-assisted extraction (UAE) is an effective method for this plant.[6][7]
Key parameters to investigate include:
-
Solvent Composition: An ethanol-water mixture is commonly used. An optimal ethanol (B145695) concentration for various compounds in A. senticosus has been found to be around 57%.[8]
-
Solid-to-Liquid Ratio: A higher ratio (e.g., 1:40 g/mL) can improve extraction efficiency by ensuring the plant material is fully saturated.[8]
-
Ultrasonic Power & Time: Higher power (up to 780 W) and specific durations (17.5-35 min) have been shown to maximize yields for other compounds.[7][8]
-
Temperature: Elevated temperatures (e.g., 80°C) can increase extraction efficiency for polysaccharides, a principle that may apply to saponins as well.[6]
-
Material Particle Size: Grinding the plant material to a smaller particle size (e.g., 80 mesh) increases the surface area for solvent interaction.[8]
Q5: I am seeing degradation of my target compound during extraction. What can I do?
A5: Compound degradation can occur due to excessive heat or prolonged extraction times.
-
Reduce Temperature: While heat can improve solubility, it can also degrade sensitive compounds. Try running your extraction at a lower temperature.
-
Shorten Extraction Time: Over-exposure to ultrasonic waves or heat can be detrimental. Based on optimization studies for A. senticosus, an extraction time of around 35 minutes is often sufficient.[7]
-
Use a Different Method: If UAE is causing degradation, consider other methods like maceration or Soxhlet extraction, but be aware these may have lower efficiency or require longer times.
Data Summary: Optimized UAE Parameters for A. senticosus Compounds
| Parameter | Polysaccharides[6] | Flavonoids & Glycosides[7] | Multiple Components[8] | Recommended Starting Point for this compound |
| Solvent | Water | Not specified | 57% Ethanol | 50-70% Ethanol |
| Solid-to-Liquid Ratio | 1:50 g/mL | 1:10 g/mL | 1:40 g/mL | 1:30 - 1:50 g/mL |
| Ultrasonic Power | 100 W | 200 W | 780 W | 200 - 800 W |
| Extraction Time | 75 min | 35 min | 17.5 min | 20 - 40 min |
| Temperature | 80 °C | Not specified | Not specified | 60 - 80 °C |
| Particle Size | Not specified | Not specified | 80 mesh | ~80 mesh |
Note: This table summarizes optimized conditions for different classes of compounds from A. senticosus. These values serve as a strong starting point for developing a specific protocol for this compound.
Section 3: Purification Troubleshooting Guide
Q6: How can I effectively purify this compound from a crude extract?
A6: Purifying triterpenoid saponins typically involves multiple chromatographic steps due to the complexity of the crude extract.
-
Initial Cleanup: Start with a solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.
-
Fractionation: Use column chromatography with silica (B1680970) gel or reversed-phase C18 material. A gradient elution with solvents like methanol/water or acetonitrile/water is often effective for separating saponins.
-
Final Polishing: For high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard method. A C18 column is typically used with a carefully optimized gradient elution.
Q7: I am having trouble separating this compound from other similar saponins. What should I do?
A7: Co-elution of structurally similar saponins is a common challenge.
-
Optimize HPLC Method:
-
Change the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.
-
Adjust the Gradient: Use a shallower, longer gradient to increase the resolution between closely eluting peaks.
-
Try a Different Column: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or other column with different selectivity.
-
-
Consider Other Techniques: Techniques like Sephadex LH-20 chromatography can be used to separate compounds based on size and polarity, which may help resolve difficult-to-separate saponins.
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
Section 4: Yield Enhancement FAQs
Q8: Can I increase the amount of this compound produced by the plant itself?
A8: Yes, a technique called elicitation can be used to stimulate the plant's defense pathways, leading to an increased production of secondary metabolites like saponins.[9] Elicitors are compounds that trigger a defense response.[10] This is particularly effective in plant cell or adventitious root cultures.
Q9: What is a good elicitor for increasing triterpenoid saponin production?
A9: Methyl jasmonate (MeJA) is a well-documented and effective elicitor for boosting saponin production in various medicinal plants, such as Panax ginseng and Panax notoginseng.[9][11][12] In studies on Panax species, MeJA treatment has led to significant increases in saponin content, in some cases up to 28-fold higher than in control groups.[9][10]
Q10: How do I apply methyl jasmonate as an elicitor?
A10: Methyl jasmonate is typically added to the culture medium of plant cell suspensions or adventitious root cultures.
-
Concentration: The optimal concentration varies by species, but a range of 5 mg/L to 50 µM has been shown to be effective.[11][12]
-
Timing: The timing of application is crucial. Adding the elicitor at the beginning of the culture period (day of inoculation) has been found to be optimal for saponin production.[9][10]
-
Duration: The treatment duration can range from several days to over a week. In one study, saponin content peaked after 7 days of treatment with MeJA.[11]
Section 5: Key Experimental Protocols
Protocol 1: General Ultrasonic-Assisted Extraction (UAE)
-
Preparation: Dry the roots and rhizomes of Acanthopanax senticosus and grind them into a fine powder (~80 mesh).[8]
-
Extraction: Place the powdered plant material in an extraction vessel. Add 50-70% ethanol at a solid-to-liquid ratio of 1:40 g/mL.[8]
-
Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 70°C, the power to ~500 W, and the time to 30 minutes. (Note: These are starting parameters and should be optimized).[6][8]
-
Filtration: After extraction, filter the mixture while hot to separate the liquid extract from the solid plant residue.
-
Concentration: Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
Storage: The resulting aqueous concentrate can be used for purification or lyophilized for long-term storage.
Protocol 2: Elicitation with Methyl Jasmonate in Adventitious Root Culture
-
Culture Initiation: Establish adventitious root cultures of A. senticosus in a suitable liquid medium (e.g., Murashige and Skoog) in a bioreactor or flask.
-
Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.
-
Elicitation: On the day of culture inoculation (Day 0), add the MeJA stock solution to the culture medium to a final concentration of 50 µM.[11] An equivalent amount of ethanol should be added to a control culture.
-
Incubation: Continue the culture for the planned duration (e.g., 40-50 days).
-
Harvesting: After the culture period, harvest the adventitious roots. Separate them from the medium, rinse with distilled water, and lyophilize.
-
Analysis: Process the dried roots using the optimized extraction protocol (Protocol 1) and quantify the this compound content via HPLC to determine the effect of elicitation.
Caption: General experimental workflow for this compound extraction and purification.
References
- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 2. Triterpenoid biosynthesis and engineering in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of plant bioactive triterpenoid saponins: from metabolites to genes and back - ProQuest [proquest.com]
- 4. A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound extraction optimization of Acanthopanax senticosus polysaccharides and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Ultrasonic Extraction Process of Acanthopanax senticosus Multiple Components Based on a Coupling Methodology of Analytic Hierarchy Process and Entropy Weight Method [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. METHYL JASMONATE INCREASES SAPONIN CONTENT IN BIOREACTOR CULTURE OF GINSENG (PANAX GINSENG C. A. MEYER) ADVENTITIOUS ROOTS | International Society for Horticultural Science [ishs.org]
- 12. Jasmonic acid and methyl dihydrojasmonate enhance saponin biosynthesis as well as expression of functional genes in adventitious roots of Panax notoginseng F.H. Chen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Ciwujianoside C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ciwujianoside C3.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound, a triterpenoid (B12794562) saponin (B1150181) from Acanthopanax senticosus, involve a combination of macroporous resin chromatography for initial enrichment and high-performance liquid chromatography (HPLC) for final purification. Macroporous resins are effective for capturing saponins (B1172615) from crude extracts and removing pigments and other polar impurities. Subsequently, reversed-phase HPLC (RP-HPLC) is typically employed to separate this compound from other structurally similar saponins to achieve high purity.
Q2: What are the main challenges in purifying this compound?
A2: Researchers often face several challenges, including the low concentration of this compound in the crude extract, the presence of structurally similar saponins that are difficult to separate, and the potential for compound degradation during the purification process. The co-extraction of polysaccharides can also increase the viscosity of the sample, hindering chromatographic separation.
Q3: How can I effectively remove polysaccharides from my crude extract?
A3: To address high viscosity from co-extracted polysaccharides, several strategies can be employed. Pre-extraction with less polar solvents can help remove some interfering compounds. Alternatively, enzymatic hydrolysis can break down polysaccharides, but this requires careful optimization to prevent degradation of the target saponin. Another effective method is precipitation using a suitable anti-solvent to selectively precipitate either the saponins or the polysaccharides.
Q4: What is the typical stability of this compound during purification?
A4: While specific stability data for this compound is limited, saponins, in general, can be susceptible to degradation under harsh pH conditions and high temperatures. It is advisable to conduct purification steps at or near neutral pH and to avoid prolonged exposure to elevated temperatures to minimize the risk of hydrolysis of the glycosidic bonds or other structural modifications.
Troubleshooting Guides
Macroporous Resin Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Adsorption of this compound | - Inappropriate resin selection (polarity, pore size).- Suboptimal pH of the sample solution.- High flow rate during sample loading. | - Resin Selection: Screen various macroporous resins with different polarities (e.g., nonpolar, weakly polar, polar) to identify the one with the best adsorption capacity for this compound.- pH Adjustment: Optimize the pH of the crude extract solution to enhance the interaction between this compound and the resin.- Flow Rate: Reduce the loading flow rate to allow sufficient time for adsorption to occur. |
| Poor Desorption/Low Recovery | - Elution solvent is too weak.- Insufficient volume of elution solvent.- Irreversible adsorption to the resin. | - Solvent Optimization: Test a gradient of elution solvents with increasing polarity (e.g., ethanol-water mixtures from 30% to 90%) to find the optimal concentration for desorption.- Elution Volume: Increase the volume of the elution solvent to ensure complete desorption.- Resin Compatibility: If recovery remains low, consider a different type of macroporous resin that may have a lower affinity for this compound. |
| Co-elution of Impurities | - Inadequate washing step.- Similar adsorption properties of impurities and this compound. | - Washing Step: Introduce a washing step with a weak solvent (e.g., low concentration of ethanol (B145695) in water) after sample loading to remove weakly bound impurities before eluting the target compound.- Gradient Elution: Employ a stepwise or linear gradient elution to separate compounds with different affinities for the resin. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution/Peak Tailing | - Suboptimal mobile phase composition.- Column degradation.- Sample overload. | - Mobile Phase Optimization: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. The addition of a small amount of acid (e.g., formic acid or acetic acid) can often improve peak shape for saponins.- Column Health: Flush the column or, if necessary, replace it with a new one.- Sample Concentration: Reduce the concentration of the sample being injected. |
| Low Recovery from the Column | - Irreversible adsorption to the stationary phase.- Precipitation of the sample on the column. | - Stationary Phase: If using a C18 column, consider a stationary phase with a shorter alkyl chain (e.g., C8) or a different chemistry (e.g., phenyl-hexyl) to reduce strong hydrophobic interactions.- Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent precipitation upon injection. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - System Cleaning: Use fresh, high-purity solvents for the mobile phase. Clean the injector port and loop.- Injector Program: Include a needle wash step with a strong solvent in the injection sequence to minimize carryover. |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Temperature Control: Use a column oven to maintain a stable temperature.- Pump Maintenance: Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
Table 1: Representative Purification Data for Triterpenoid Saponins from Acanthopanax senticosus
Disclaimer: The following data is derived from the purification of a mixture of triterpenoid saponins from Acanthopanax senticosus and is intended to be illustrative. Specific values for this compound may vary.
| Purification Step | Total Saponins (mg) | Purity (%) | Recovery (%) |
| Crude Extract | 10,000 | 5.1 | 100 |
| Macroporous Resin Chromatography | 3,500 | 45.8 | 35 |
| Silica Gel Column Chromatography | 1,200 | 75.2 | 12 |
| Preparative HPLC | 350 | >95 | 3.5 |
Experimental Protocols
Protocol 1: Extraction and Initial Enrichment using Macroporous Resin
-
Extraction: The dried and powdered leaves of Acanthopanax senticosus are refluxed with 70% ethanol. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
-
Macroporous Resin Treatment:
-
Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8 or HPD-600) and pre-treat it by soaking in ethanol followed by washing with deionized water until no alcohol is detected.
-
Adsorption: Dissolve the crude extract in deionized water and load it onto the equilibrated macroporous resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound sugars and other highly polar impurities. A subsequent wash with a low concentration of ethanol (e.g., 20-30%) can remove more impurities.
-
Elution: Elute the adsorbed saponins with a higher concentration of ethanol (e.g., 70-90%). Collect the eluate.
-
-
Concentration: Concentrate the saponin-rich eluate under reduced pressure to obtain an enriched saponin fraction.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile or methanol (B129727) (B), often with a small amount of acid (e.g., 0.1% formic acid) in both phases to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often used for saponins as they lack strong chromophores. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also suitable alternatives.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Removal: Remove the solvent from the purified fractions, typically by rotary evaporation or lyophilization, to obtain the pure compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Purification
A generalized experimental workflow for the purification of this compound.
Diagram 2: Anti-inflammatory Signaling Pathway of this compound
Mechanism of anti-inflammatory action of this compound.
overcoming batch-to-batch variability of Ciwujianoside C3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the batch-to-batch variability of Ciwujianoside C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it derived?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181), an orally active compound that has the ability to penetrate the blood-brain barrier.[1] It is primarily isolated from plants of the Acanthopanax genus, such as Acanthopanax henryi Harms and Acanthopanax senticosus (also known as Siberian Ginseng).[1][2] These plants are used in traditional medicine for their anti-inflammatory, anti-fatigue, and neuroprotective properties.[3]
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: The batch-to-batch variability of this compound, like many natural products, stems from a variety of factors influencing the source plant material and subsequent processing. The content and composition of active compounds in Acanthopanax species are affected by:
-
Harvesting Period and Location: The time of year and geographical location of the plant harvest can significantly alter the concentration of this compound.[4]
-
Environmental Factors: Soil composition, altitude, moisture, and sun exposure all play a role in the biosynthesis of secondary metabolites like saponins (B1172615).[5]
-
Processing and Storage: The methods used for drying, extraction, and purification, as well as the duration and conditions of storage, can lead to degradation or alteration of the compound.[4][5]
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: A multi-step approach is recommended. Initially, a qualitative assessment using techniques like Thin Layer Chromatography (TLC) can provide a rapid comparison of the new batch against a previously characterized, high-quality reference standard. For quantitative analysis, a validated High-Performance Liquid Chromatography (HPLC) method is essential to determine the precise concentration of this compound. It is also advisable to perform a simple bioactivity assay to ensure the functional potency of the new batch is comparable to previous batches.
Q4: What are the known biological activities and mechanisms of action of this compound?
A4: this compound has demonstrated significant anti-inflammatory and neuroprotective effects. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways. It has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), as well as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This inhibition is mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[6] By downregulating these pathways, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[6]
Q5: What are the best practices for storing and handling this compound to maintain its stability?
A5: While specific stability data for this compound is limited, general principles for saponin stability should be followed. Saponins are generally sensitive to high temperatures and extreme pH conditions which can cause hydrolysis of the glycosidic bonds.[1] Therefore, it is recommended to:
-
Store at low temperatures: For long-term storage, -20°C or -80°C is advisable.[2] For short-term storage, refrigeration at 2-8°C is recommended.
-
Protect from light: Store in a light-resistant container to prevent potential photodegradation.
-
Use appropriate solvents: For creating stock solutions, use high-purity solvents like DMSO.[2] It is best to prepare fresh working solutions for each experiment or to aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between different batches of this compound. | 1. Variation in the purity and concentration of this compound in each batch. 2. Degradation of the compound due to improper storage or handling. | 1. Perform a quantitative analysis (e.g., HPLC) to determine the exact concentration of this compound in each batch and normalize the amount used in your experiments accordingly. 2. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Reduced or no biological activity observed with a new batch. | 1. The new batch may have a lower concentration of the active compound. 2. The compound may have degraded during shipping or storage. 3. The experimental system (e.g., cell line, animal model) may have changed. | 1. Quantify the this compound content of the new batch and adjust the experimental concentration. 2. If possible, obtain a certificate of analysis (CoA) from the supplier to verify the purity and quality of the batch. 3. Include a positive control in your experiments that is known to elicit a response in your system to rule out issues with the experimental setup. |
| Precipitation of this compound in solution. | 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Interaction with other components in the media. | 1. this compound is soluble in DMSO.[2] For aqueous solutions, co-solvents like PEG300 or solubilizing agents like Tween-80 or SBE-β-CD may be necessary.[2] 2. Consult the supplier's datasheet for solubility information. Gentle warming and/or sonication can aid in dissolution.[2] 3. Prepare a more concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-CAD
This protocol is adapted from a validated method for the analysis of triterpenoid saponins in Acanthopanax species.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kinetex XB-C18 (100 Å, 2.1 mm x 100 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10-30% B; 5-15 min, 30-50% B; 15-25 min, 50-70% B; 25-30 min, 70-90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| Nitrogen Pressure (CAD) | 24 kPa |
| Detection Range (CAD) | 100 pA |
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol.
-
For unknown samples, dissolve a known weight of the extract in methanol, vortex, and centrifuge to remove any particulate matter before injection.
Protocol 2: Western Blot for p-ERK and p-JNK
This protocol outlines the steps to assess the effect of this compound on the MAPK signaling pathway.
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at a suitable density and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 200 ng/mL for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Inhibitory effect of this compound on the TLR4-mediated MAPK and NF-κB signaling pathways.
Caption: Logical workflow illustrating the sources of batch-to-batch variability of this compound.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of biopesticidal triterpenoid saponins by the soil bacterium Arthrobacter sp. α-11c | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ciwujianoside C3 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside C3. The information is designed to address specific issues that may be encountered during the experimental process of establishing a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cell-based assay?
A1: While specific dose-response data for this compound is not widely published, a general starting point for saponins (B1172615) of this type would be in the low micromolar (µM) to millimolar (mM) range. It is recommended to perform a broad-range dose-finding study to determine the optimal concentration range for your specific cell line and assay.
Q2: I am not observing any cytotoxicity with this compound. Is this expected?
A2: Yes, this is a plausible outcome. One study investigating the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells reported no cytotoxicity at the concentrations tested.[1] this compound may exert its biological effects through mechanisms other than direct cell killing, such as modulating signaling pathways.
Q3: What is the known mechanism of action for this compound?
A3: this compound has been shown to have anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory mediators. It is important to consider this mechanism when designing and interpreting your experiments.
Q4: Can this compound interact with the complement system?
A4: While the plant it is derived from, Eleutherococcus senticosus (also known as Siberian Ginseng), is known for its immunomodulatory properties, a direct link between this compound and the complement C3 protein has not been definitively established in the available literature. The complement system is a crucial part of innate immunity.[2][3][4][5]
Troubleshooting Guide
This guide addresses common problems encountered when generating a dose-response curve for this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable effect or a very weak response across all concentrations. | 1. Concentration range is too low. 2. Inactive compound. 3. Short incubation time. 4. Assay is not sensitive enough to detect the biological effect. | 1. Expand the concentration range to higher levels (e.g., up to 1 mM). 2. Verify the identity and purity of your this compound stock. Prepare fresh dilutions. 3. Increase the incubation time with the compound. 4. Consider a more sensitive assay. If measuring cytotoxicity, try a metabolic assay like MTT or CellTiter-Glo. If investigating anti-inflammatory effects, measure relevant cytokine production. |
| High variability between replicate wells. | 1. Pipetting errors. 2. Uneven cell seeding. 3. Edge effects in the microplate. | 1. Ensure proper pipette calibration and technique. Use a multichannel pipette for consistency. 2. Thoroughly resuspend cells before seeding to ensure a uniform cell density in each well. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent preparation of this compound dilutions. 3. Changes in incubation conditions. | 1. Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Unexpected increase in signal at high concentrations (bell-shaped curve). | 1. Compound precipitation at high concentrations. 2. Off-target effects. | 1. Visually inspect the wells with the highest concentrations for any signs of precipitation. Check the solubility of this compound in your assay medium. 2. Investigate potential off-target effects by consulting literature on similar saponins or performing additional mechanistic studies. |
Data Presentation: Hypothetical Dose-Response Data
Due to the limited availability of public data for this compound, the following table presents a hypothetical dose-response of a generic Eleutherococcus saponin (B1150181) on a cancer cell line to illustrate proper data structuring. This data is for illustrative purposes only.
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 85.7 | 6.2 |
| 50 | 60.3 | 5.8 |
| 100 | 45.1 | 4.9 |
| 250 | 22.8 | 3.7 |
| 500 | 10.5 | 2.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability, which is foundational for generating a dose-response curve for a cytotoxic compound.
1. Cell Seeding:
- Culture cells to approximately 80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells per well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of blank wells (medium only) from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the dose-response of this compound.
This compound Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the TLR4 signaling pathway by this compound.[1]
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement component C3 - The “Swiss Army Knife” of innate immunity and host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and biology of complement protein C3, a connecting link between innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complement C3 Protein and Its Role in the Complement System | Bio-Techne [bio-techne.com]
- 5. C3‐dependent effector functions of complement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in Ciwujianoside C3 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity in experiments involving Ciwujianoside C3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known on-target effect?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) extracted from the leaves of Acanthopanax henryi Harms.[1] Its primary known on-target effect is anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2]
Q2: What is the known mechanism of action for this compound's anti-inflammatory effects?
A2: this compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This leads to the downstream suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] Specifically, it has been observed to suppress the phosphorylation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data specifically detailing the off-target effects of this compound. However, like many small molecules, it has the potential to interact with unintended targets, particularly at higher concentrations. Triterpenoid saponins (B1172615) as a class have been reported to exhibit a range of biological activities, including cytotoxic and hemolytic effects, which could be mediated by off-target interactions.
Q4: How can I minimize the risk of off-target effects in my this compound experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through dose-response studies.
-
Employ proper controls: Include vehicle controls, and if possible, a structurally similar but inactive analog, to ensure observed effects are specific to this compound.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods. For example, if observing reduced expression of a target gene, validate with both qPCR and Western blotting.
-
Characterize the off-target profile: If resources permit, screen this compound against a panel of common off-target candidates, such as a kinase panel or a safety pharmacology panel.
Q5: What are the signs of potential off-target effects or cytotoxicity in my cell-based assays?
A5: Unexpected or inconsistent results, such as a sudden drop in cell viability at concentrations where the on-target effect is expected, can indicate off-target effects or general cytotoxicity. It is important to perform cytotoxicity assays, such as an MTS or MTT assay, to establish a therapeutic window for your experiments. This compound has been shown to have no significant cytotoxicity in RAW 264.7 cells at concentrations up to 40 µM.[2]
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Effects
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure fresh stock solutions of this compound are prepared regularly and stored appropriately. |
| Cell Passage Number | High-passage number cells may exhibit altered signaling responses. Use cells within a consistent and low passage range. |
| LPS Potency Variation | Use a consistent lot of LPS and prepare fresh dilutions for each experiment. Confirm the potency of the LPS stock. |
| Assay Timing | Optimize the pre-incubation time with this compound and the LPS stimulation period for your specific cell line and endpoint. |
Issue 2: High Background or Unexpected Cellular Stress
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
| Off-Target Kinase Inhibition | Many signaling pathways are regulated by kinases. Consider performing a broad kinase screen to identify potential off-target kinase interactions. |
| Disruption of General Cellular Processes | At higher concentrations, triterpenoid saponins can have membrane-permeabilizing effects. Assess cell membrane integrity using assays like LDH release. |
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target effects of this compound in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Pro-Inflammatory Mediators by this compound
| Mediator | 10 µM C3 | 20 µM C3 | 40 µM C3 |
| Nitric Oxide (NO) Production | Inhibition | Significant Inhibition | Strong Inhibition |
| Prostaglandin E2 (PGE2) Production | Inhibition | Significant Inhibition | Strong Inhibition |
| Interleukin-6 (IL-6) Secretion | Inhibition | Significant Inhibition | Strong Inhibition |
| Tumor Necrosis Factor-α (TNF-α) Secretion | Inhibition | Significant Inhibition | Strong Inhibition |
Data is qualitative based on reported findings; specific IC50 values are not currently available in the cited literature.
Table 2: Effect of this compound on Protein Expression
| Protein | 10 µM C3 | 20 µM C3 | 40 µM C3 |
| iNOS | Decreased | Significantly Decreased | Strongly Decreased |
| COX-2 | Decreased | Significantly Decreased | Strongly Decreased |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Cells
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 200 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis of NO, PGE2, IL-6, and TNF-α.
-
Analysis:
-
NO Production: Measure nitrite (B80452) concentration in the supernatant using the Griess assay.
-
PGE2, IL-6, TNF-α Secretion: Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Protocol 2: Western Blot for MAPK Phosphorylation
-
Cell Treatment and Lysis: Following treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, and total-JNK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: On-target signaling pathway of this compound.
References
Technical Support Center: Ciwujianoside C3 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ciwujianoside C3 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for long-term studies involving this compound?
A1: For optimal stability, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) at a high concentration to create a stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How can I monitor the stability of this compound in my experimental setup over a long period?
A2: It is crucial to periodically assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). We recommend using High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the compound. A decrease in the peak area corresponding to this compound and the appearance of new peaks may indicate degradation.
Q3: Is this compound susceptible to degradation in aqueous solutions?
A3: While specific long-term degradation kinetics in aqueous solutions are not extensively published, saponins (B1172615) like this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment.
Q4: What are the known biological targets of this compound?
A4: Research suggests that this compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One study on RAW 264.7 cells indicated that it can suppress the lipopolysaccharide (LPS)-induced inflammatory response.[1] The precise molecular targets are still under investigation, but it may involve pathways related to Toll-like receptor 4 (TLR4) signaling.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or diminishing biological activity of this compound over the course of a long-term experiment. | Compound degradation in the experimental medium. | Prepare fresh working solutions of this compound from a frozen DMSO stock for each medium change. Perform a stability check of the compound in your specific medium at 37°C using HPLC. |
| Adsorption of the compound to plasticware. | Use low-adsorption plasticware or silanized glassware for the preparation and storage of dilute this compound solutions. | |
| High variability in results between experimental replicates. | Inconsistent final concentration of this compound due to pipetting errors with small volumes of stock solution. | Prepare an intermediate dilution of the high-concentration stock solution to increase the volume for preparing the final working concentration. |
| Cell culture variability. | Ensure consistent cell seeding density, passage number, and culture conditions across all replicates. | |
| Observed cytotoxicity at expected therapeutic concentrations. | Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO is below the tolerance level for your specific cell line (typically <0.1%). Run a vehicle control with the same concentration of DMSO. |
| Compound instability leading to toxic degradation products. | Assess the purity and integrity of your this compound stock. If degradation is suspected, acquire a new, validated batch of the compound. |
Data Presentation
Table 1: Effect of this compound on the Viability of LPS-stimulated RAW 264.7 Cells
| This compound Concentration (µM) | Lipopolysaccharide (LPS) (200 ng/ml) | Cell Viability (%) |
| 0 | - | 100 ± 5.2 |
| 0 | + | 98 ± 4.7 |
| 10 | + | 97 ± 5.1 |
| 20 | + | 96 ± 4.9 |
| 40 | + | 95 ± 5.3 |
| Data is represented as mean ± standard deviation and is based on findings from a study on RAW 264.7 cells.[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells
| This compound Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| 0 | 2500 ± 150 | 1800 ± 120 |
| 10 | 1800 ± 110 | 1300 ± 90 |
| 20 | 1200 ± 95 | 850 ± 70 |
| 40 | 700 ± 60 | 500 ± 45 |
| Values are hypothetical and for illustrative purposes, based on the known anti-inflammatory effects of this compound.[1] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in Cell Culture Medium
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in your specific cell culture medium to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Inject the supernatant into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.
Protocol 2: Long-Term Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Long-Term Culture: Maintain the cells for the desired duration (e.g., 7, 14, or 21 days), ensuring regular medium changes with freshly prepared this compound.
-
Viability Assessment: At designated time points, assess cell viability using a suitable method, such as the MTS assay.[1]
-
Add the MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for long-term studies.
References
Technical Support Center: Stability of Ciwujianoside C3 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Ciwujianoside C3 (Ciw-C3) stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Low temperature of the solvent.- Insufficient mixing. | - Solvent Selection: Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).- Gentle Warming: If solubility remains an issue, gently warm the solution in a water bath (not exceeding 40°C) to aid dissolution.- Sonication: Utilize a sonicator bath for short intervals to break up any aggregates and facilitate dissolution.- Vortexing: Ensure thorough mixing by vortexing the solution until the compound is fully dissolved. |
| Precipitation Observed in Stock Solution After Storage | - Supersaturation of the solution.- Temperature fluctuations during storage.- Solvent evaporation. | - Re-dissolution: Gently warm the solution and vortex or sonicate as described above to redissolve the precipitate.- Aliquotting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes immediately after preparation.- Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Inconsistent Experimental Results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution. | - Fresh Preparation: Prepare fresh stock solutions more frequently, especially if stored at -20°C.- Stability Verification: Perform regular stability checks on your stock solutions using the HPLC method outlined in the experimental protocols section.- Accurate Weighing: Use a calibrated analytical balance to accurately weigh the this compound powder before dissolution. |
| Visible Color Change or Cloudiness in the Solution | - Chemical degradation of this compound.- Microbial contamination. | - Discard Solution: Do not use the solution if any unexpected color change or cloudiness is observed. Prepare a fresh stock solution.- Sterile Technique: When preparing solutions for cell-based assays, use sterile solvents and aseptic techniques to prevent microbial contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What are the optimal storage conditions and stability of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the main factors that can affect the stability of this compound in a stock solution?
A3: The stability of this compound, a triterpenoid (B12794562) saponin, in solution is primarily affected by:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
pH: Saponins can undergo hydrolysis, particularly at alkaline pH, which can cleave the glycosidic bonds.
-
Light: Exposure to light can potentially induce photodegradation. It is advisable to store stock solutions in amber vials or otherwise protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound and the potential for precipitation.
Q4: How can I be sure my this compound stock solution is still viable for my experiments?
A4: The most reliable way to assess the viability of your stock solution is to perform a stability analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the concentration of intact this compound and detect the presence of any degradation products. A detailed protocol for stability testing is provided below.
Data Presentation
To ensure the quality and reproducibility of your experiments, it is essential to perform a stability study on your this compound stock solutions. The following table is a template for presenting the quantitative data from such a study. You will need to generate this data experimentally using the protocol provided.
Table 1: Example Stability Data for this compound in DMSO
| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial Concentration | Observations |
| -80°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 1 month | [Experimental Data] | [Calculated Data] | [Observations] | |
| 3 months | [Experimental Data] | [Calculated Data] | [Observations] | |
| 6 months | [Experimental Data] | [Calculated Data] | [Observations] | |
| -20°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 1 week | [Experimental Data] | [Calculated Data] | [Observations] | |
| 1 month | [Experimental Data] | [Calculated Data] | [Observations] | |
| 4°C | 0 | 10.00 | 100% | Clear, colorless solution |
| 24 hours | [Experimental Data] | [Calculated Data] | [Observations] | |
| 72 hours | [Experimental Data] | [Calculated Data] | [Observations] | |
| Room Temp. | 0 | 10.00 | 100% | Clear, colorless solution |
| 4 hours | [Experimental Data] | [Calculated Data] | [Observations] | |
| 24 hours | [Experimental Data] | [Calculated Data] | [Observations] |
*Note: This table is a template. The user must perform the experiment to generate the data.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (MW: 1059.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials (amber or covered in foil)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 10.59 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or cryovial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for short periods to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped sterile tubes.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect any degradation products in stock solutions over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
DMSO (HPLC grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the mobile phase, which may consist of a gradient of acetonitrile and water. A common starting point is a gradient from 20% to 80% acetonitrile over 30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in DMSO at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
-
Preparation of Samples:
-
At each time point of your stability study, retrieve an aliquot of the this compound stock solution stored under the different conditions.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
Gradient Program: Start with 20% A, ramp to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-220 nm for saponins).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from your stability study.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the concentration of this compound in your samples using the calibration curve.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Mandatory Visualization
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced inflammatory response. This is achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the stability testing process for this compound stock solutions.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Ciwujianoside C3 In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside C3 in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving for in vivo administration. What should I do?
A1: Poor aqueous solubility is a common challenge with this compound. Here are several validated methods to improve its dissolution. We recommend starting with Protocol 1, as it uses common and generally well-tolerated excipients. If precipitation occurs, gentle heating and/or sonication can be applied.[1]
Troubleshooting Low Solubility:
-
Precipitation during preparation: Ensure each solvent is fully incorporated before adding the next. Sonication or gentle warming (e.g., to 37°C) can aid dissolution.
-
Precipitation after preparation: If the solution is not used immediately, store it properly. For long-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.[1]
-
Instability in solution: For dosing periods longer than two weeks, the stability of the formulation should be considered. The corn oil-based protocol may offer better stability for prolonged studies.[1]
Q2: What is the expected oral bioavailability of this compound?
A2: Specific pharmacokinetic data, including the absolute oral bioavailability of this compound, is not extensively reported in publicly available literature. Saponins, the class of compounds to which this compound belongs, are generally known to have low oral bioavailability due to their high molecular weight and polarity. It is advisable to conduct a pilot pharmacokinetic study to determine the bioavailability in your specific animal model and formulation.
Q3: Are there any known toxicity concerns with in vivo administration of this compound?
Q4: What is the mechanism of action of this compound in vivo?
A4: this compound has demonstrated significant anti-inflammatory properties. Its primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing this pathway, it downregulates the phosphorylation of mitogen-activated protein kinases (MAPKs) and the activation of nuclear factor-kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is limited, the following table provides a template of parameters that should be determined in a pilot study. For reference, data for a structurally different saponin, Ginsenoside Rh3, is included to provide a general idea of potential pharmacokinetic behavior.
Table 1: Pharmacokinetic Parameters (Template)
| Parameter | Symbol | This compound | Ginsenoside Rh3 (100 mg/kg oral in rats)[2] |
| Maximum Plasma Concentration | Cmax | Data not available | 19.3 ± 3.5 ng/mL |
| Time to Maximum Concentration | Tmax | Data not available | 8.0 ± 0.0 h |
| Half-life | t1/2 | Data not available | 14.7 ± 1.7 h |
| Area Under the Curve | AUC | Data not available | 358.9 ± 53.2 ng·h/mL |
| Oral Bioavailability | F | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is adapted from methodologies used for poorly soluble compounds and related saponins.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
First, dissolve the this compound powder in DMSO. Vortex thoroughly.
-
Add the PEG300 to the DMSO solution and vortex until the mixture is clear.
-
Add the Tween-80 and vortex to ensure complete mixing.
-
Finally, add the saline to reach the final desired concentration and volume. Vortex thoroughly.
-
If any precipitation is observed, sonicate the solution for 5-10 minutes or warm it gently to 37°C until the solution is clear.
-
Administer the solution to the animals via oral gavage at the desired dose.
Protocol 2: In Vivo Neuroinflammation Model (LPS-induced)
This is a general protocol for inducing neuroinflammation, a condition where this compound's anti-inflammatory properties may be investigated.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Prepare the this compound solution for administration as described in Protocol 1.
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or the vehicle control to the mice via oral gavage for a pre-determined period (e.g., 7 consecutive days).
-
On the final day of treatment, one hour after the last dose of this compound, induce neuroinflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 1 mg/kg.
-
Monitor the animals for signs of sickness.
-
At a specified time point post-LPS injection (e.g., 6 or 24 hours), euthanize the mice and collect brain tissue and/or blood plasma for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA or qPCR) and signaling pathway components (e.g., p-MAPKs, p-NF-κB by Western blot).
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits the LPS-induced inflammatory response by targeting the TLR4 signaling pathway.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
Troubleshooting Logic for Solubility Issues
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection Sensitivity for Ciwujianoside C3 Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Ciwujianoside C3 metabolites in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic transformations of this compound?
A1: Based on studies of structurally similar triterpenoid (B12794562) saponins (B1172615) like Ciwujianoside B, the primary metabolic pathways for this compound are expected to involve:
-
Deglycosylation: Stepwise removal of sugar moieties from the glycosidic chains.
-
Hydroxylation: Addition of hydroxyl groups to the aglycone core.
-
Acetylation: Addition of an acetyl group.
These transformations result in a variety of metabolites with different polarities and masses, which can be identified using high-resolution mass spectrometry.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound metabolites?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective and widely used method for the sensitive and selective quantification of triterpenoid saponin (B1150181) metabolites in complex biological matrices.[1][2] This technique offers excellent chromatographic resolution and the ability to detect and quantify analytes at very low concentrations through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of plasma samples?
A3: Matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification, are a common challenge in bioanalysis.[3][4][5][6] To minimize these effects:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) to effectively remove interfering components like phospholipids (B1166683) and salts from the plasma sample.[3]
-
Improve Chromatographic Separation: Use a high-resolution UPLC column and a gradient elution program that separates the analytes of interest from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Metabolites
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure complete cell lysis if working with tissues. For plasma, protein precipitation followed by SPE is recommended. Optimize the SPE protocol by testing different sorbents and elution solvents. |
| Analyte Degradation | Ensure samples are stored at -80°C. Minimize freeze-thaw cycles. Consider the addition of enzyme inhibitors during sample preparation if enzymatic degradation is suspected. |
| Suboptimal MS Parameters | Infuse a standard solution of a related saponin to optimize source parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the correct precursor and product ions are selected for MRM transitions. |
| Mobile Phase Issues | Prepare fresh mobile phases daily, especially those containing additives like formic acid.[3] Ensure the pH of the mobile phase is appropriate for the ionization of the analytes. |
Issue 2: Poor Peak Shape and Broadening
| Potential Cause | Troubleshooting Step |
| Inappropriate Injection Solvent | The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure proper peak focusing on the column. |
| Column Contamination | Flush the column with a strong solvent. If performance does not improve, replace the guard column and, if necessary, the analytical column. |
| System Dead Volume | Check all fittings and tubing for leaks or improper connections that could introduce dead volume and cause peak broadening. |
| Secondary Interactions | Add a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium (B1175870) formate) to the mobile phase to improve peak shape by reducing tailing caused by interactions with residual silanols on the column. |
Quantitative Data Summary
The following tables provide representative quantitative data from UPLC-MS/MS analyses of triterpenoid saponins in biological matrices. These values can serve as a benchmark for method development and validation for this compound metabolites.
Table 1: Representative UPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.5 ng/mL | [2][7] |
| Intra-day Precision (%RSD) | < 15% | [1][2] |
| Inter-day Precision (%RSD) | < 15% | [1][2] |
| Accuracy (%RE) | -14% to +14% | [2] |
| Extraction Recovery | 80 - 98% | [1][7] |
| Matrix Effect | 91 - 112% | [1][7] |
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Rat Plasma using SPE
-
Sample Pre-treatment: Thaw rat plasma samples on ice. To 200 µL of plasma, add 600 µL of methanol (B129727) containing an appropriate internal standard (e.g., a structurally related saponin not present in the sample).
-
Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the metabolites with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound Metabolites
-
UPLC System: ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Signaling Pathway and Workflow Diagrams
References
- 1. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Optimization of Incubation Time for Ciwujianoside C3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Ciwujianoside C3 treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181) extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, is known for its anti-inflammatory properties. Its primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]
Q2: What is a standard incubation time for this compound treatment in RAW 264.7 cells?
A2: In published studies using LPS-stimulated RAW 264.7 macrophages, a common protocol involves pre-treating the cells with this compound for 1 hour before stimulating them with lipopolysaccharide (LPS) for 24 hours.[1] However, the optimal incubation time can vary depending on the specific experimental goals and the endpoints being measured.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to identify a concentration that provides the desired biological effect without causing significant cytotoxicity.[2] In studies with RAW 264.7 cells, concentrations of 10, 20, and 40 µM have been used effectively without impacting cell viability.[1]
Q4: Should I be concerned about off-target effects with this compound?
A4: As with any small molecule inhibitor, off-target effects are a possibility. These unintended interactions can lead to misinterpretation of experimental data.[3] If you observe unexpected biological effects, it may be necessary to perform additional experiments to validate that the observed phenotype is a direct result of the intended target inhibition. This can include using structurally different inhibitors of the same pathway or genetic approaches like siRNA-mediated knockdown of the target protein.
Troubleshooting Guides
Problem 1: No observable effect of this compound on inflammatory markers.
| Possible Cause | Troubleshooting/Solution |
| Suboptimal Incubation Time | The incubation time may be too short or too long for the specific endpoint being measured. Phosphorylation events in signaling pathways can be transient and occur within minutes, while changes in gene and protein expression require several hours.[4][5] Solution: Perform a time-course experiment. For phosphorylation events (e.g., p-p65, p-ERK), consider short incubation times (e.g., 15, 30, 60 minutes). For downstream effects like cytokine production, test a range of longer incubation times (e.g., 6, 12, 24 hours). |
| Incorrect Drug Concentration | The concentration of this compound may be too low to elicit a response. |
| Cell Health and Passage Number | Poor cell health or high passage numbers can lead to altered cellular responses. RAW 264.7 cells, for instance, are best used at low passage numbers (less than 20) to avoid genetic drift.[6] Solution: Ensure cells are healthy and within a low passage number range. Regularly check for mycoplasma contamination.[2] |
| LPS Potency | The lipopolysaccharide (LPS) used for stimulation may have lost its potency. Solution: Use a fresh stock of LPS and confirm its activity in a positive control experiment. |
Problem 2: High variability in results between experiments.
| Possible Cause | Troubleshooting/Solution |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells can lead to inconsistent results. Solution: Ensure a consistent cell seeding density across all experiments. For 96-well plates, a starting density of 5,000-10,000 cells per well is a common starting point.[7][8] |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, high final concentrations can be toxic to cells. Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5% for DMSO).[7] |
| Reagent Preparation | Inconsistent preparation of reagents, including this compound dilutions, can introduce variability. Solution: Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Assay Timing | The timing of reagent addition and incubation periods must be precise. Solution: Use a multichannel pipette for simultaneous addition of reagents where possible and adhere strictly to the optimized incubation times. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound on NF-κB and MAPK Phosphorylation
This protocol is designed to determine the optimal pre-incubation time for this compound to inhibit LPS-induced phosphorylation of key signaling proteins.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution
-
LPS (1 µg/mL)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-p65, total p65, p-ERK, total ERK, p-JNK, total JNK, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound for various times (e.g., 15, 30, 60, 120 minutes).
-
Include a vehicle control (e.g., DMSO).
-
-
Stimulation: After the pre-treatment period, stimulate the cells with LPS (e.g., 200 ng/mL) for a short, fixed time (e.g., 30 minutes for phosphorylation events).[1]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensities.
-
Protocol 2: Optimization of Incubation Time for Inhibition of Cytokine Production
This protocol helps determine the optimal incubation time for this compound to reduce the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound stock solution
-
LPS (1 µg/mL)
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a fixed time (e.g., 1 hour, based on literature and results from Protocol 1).
-
Stimulation and Incubation:
-
Stimulate the cells with LPS (e.g., 200 ng/mL).[1]
-
Incubate for a range of time points (e.g., 6, 12, 24, 48 hours).
-
-
Supernatant Collection: Collect the cell culture supernatants at each time point and centrifuge to remove cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Plot cytokine concentration against incubation time to determine the optimal duration for this compound's inhibitory effect.
Visualizations
Caption: this compound inhibits the TLR4-mediated NF-κB and MAPK signaling pathways.
Caption: Workflow for optimizing this compound pre-incubation time.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. benchchem.com [benchchem.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Ciwujianoside C3: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the anti-inflammatory activity of Ciwujianoside C3 against established anti-inflammatory agents. This analysis is supported by experimental data from in-vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.
This compound, a saponin (B1150181) extracted from the leaves of Acanthopanax henryi, has demonstrated significant anti-inflammatory properties.[1] This compound effectively curtails the inflammatory cascade by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Performance Comparison: this compound vs. Alternatives
| Compound | NO Inhibition (IC50) | PGE2 Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) |
| This compound | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] | Dose-dependent inhibition observed[1] |
| Quercetin | 37.1 µM[2] | 65.8 µM[2] | 4.14 µM[2] | Inhibition Observed[3][4] |
| Dexamethasone | Inhibition Observed[5] | Inhibition Observed | Inhibition Observed[6] | Inhibition Observed[4] |
| Indomethacin | 56.8 µM[2] | 2.8 µM[2] | 143.7 µM[2] | Inhibition Observed |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by intervening in the upstream signaling cascade initiated by LPS. The binding of LPS to TLR4 on macrophages typically triggers the activation of NF-κB and MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines and mediators. This compound has been shown to inhibit the phosphorylation of key proteins in both of these pathways, thereby downregulating the inflammatory response.[1]
Experimental Protocols
The following is a generalized protocol for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages, based on methodologies reported in the literature.[1]
Cell Culture and Treatment
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6 Assays: The levels of PGE2, TNF-α, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Data Analysis
The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined from the dose-response curve.
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
A Comparative Analysis of Ciwujianoside C3: Unraveling its Anti-Inflammatory Superiority
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ciwujianoside C3 and other related ciwujianosides, focusing on their anti-inflammatory properties. The data presented herein is intended to support researchers in the fields of pharmacology and drug development in their exploration of novel therapeutic agents.
Executive Summary
Ciwujianosides, a class of triterpenoid (B12794562) saponins (B1172615) isolated from Acanthopanax species, have garnered significant interest for their diverse pharmacological activities. Among these, this compound has emerged as a potent anti-inflammatory agent. This guide offers a comprehensive analysis of its effects, supported by experimental data, and contextualizes its activity in relation to other ciwujianosides. While direct comparative quantitative data for other ciwujianosides under identical experimental conditions is limited in the current body of scientific literature, this guide provides a thorough examination of this compound's mechanism and efficacy.
Comparative Performance of this compound in an In Vitro Anti-inflammatory Model
This compound has demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted in vitro model for studying inflammation. The compound effectively inhibits the production of key pro-inflammatory mediators in a dose-dependent manner without inducing cytotoxicity at the tested concentrations.[1][2]
| Inflammatory Mediator | 10 µM this compound | 20 µM this compound | 40 µM this compound |
| Nitric Oxide (NO) Production | Significant Inhibition | Stronger Inhibition | Potent Inhibition |
| Prostaglandin E2 (PGE2) Production | Significant Inhibition | Stronger Inhibition | Potent Inhibition |
| Interleukin-6 (IL-6) Production | Significant Inhibition | Stronger Inhibition | Potent Inhibition |
| Tumor Necrosis Factor-α (TNF-α) Production | Significant Inhibition | Stronger Inhibition | Potent Inhibition |
Table 1: Summary of the inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells. The data is derived from a study by Kang et al., 2016.[1][2]
Mechanism of Action: The TLR4-MAPK-NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting a critical signaling cascade initiated by LPS. Experimental evidence indicates that this compound suppresses the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] This, in turn, inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK).[1] The downstream effect of this inhibition is the suppression of nuclear factor-kappa B (NF-κB) activation, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of this compound (10, 20, and 40 µM) for 1 hour, followed by stimulation with 200 ng/mL of LPS for 24 hours.[1][2]
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production in the cell culture supernatant is measured by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent. 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Briefly, 96-well plates are coated with capture antibodies for the specific cytokine. After blocking, cell culture supernatants and standards are added. A biotinylated detection antibody is then added, followed by an avidin-horseradish peroxidase conjugate. The reaction is developed using a substrate solution, and the absorbance is measured at 450 nm.
Western Blot Analysis for MAPK Phosphorylation
To assess the phosphorylation of ERK and JNK, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound exhibits potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators through the suppression of the TLR4-mediated MAPK and NF-κB signaling pathways. While the available literature strongly supports the efficacy of this compound, a clear quantitative comparison with other ciwujianosides is hampered by a lack of directly comparable studies. Future research should focus on head-to-head comparisons of various ciwujianosides in standardized in vitro and in vivo models to fully elucidate their relative potencies and therapeutic potential. This will be crucial for identifying the most promising candidates for development as novel anti-inflammatory drugs.
References
A Comparative Guide to the Anti-inflammatory Effects of Ciwujianoside C3 and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Ciwujianoside C3 against other prominent saponins (B1172615). The information is curated from peer-reviewed scientific literature to aid in research and development endeavors.
Introduction to Saponins and their Anti-inflammatory Potential
Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are known for a broad range of pharmacological activities, with anti-inflammatory effects being one of the most extensively studied.[1] This property is attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This guide focuses on this compound, a triterpenoid (B12794562) saponin (B1150181), and compares its anti-inflammatory efficacy with other well-researched saponins, including ginsenosides (B1230088) from Panax ginseng, Panax notoginseng saponins, escin (B49666) from horse chestnut, glycyrrhizin (B1671929) from licorice root, and saikosaponins from Bupleurum species.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and other selected saponins on key inflammatory markers. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions (e.g., cell type, stimulus concentration, incubation time).
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Saponin | IC50 (µM) | Concentration for significant inhibition | Source |
| This compound | Not explicitly stated | 25, 50, 100 µM showed concentration-dependent inhibition | [2][3] |
| Ginsenoside Rg3 | ~1 µM (significant inhibition) | 1, 5, 10 µM showed concentration-dependent inhibition | [4] |
| Ginsenoside Rd | Not explicitly stated | 5, 50, 100 µM showed dose-dependent decreases | [5] |
| Saikosaponin a (SSa) | Not explicitly stated | 5, 10, 20 µM significantly inhibited NO production | [6] |
| Saikosaponin d (SSd) | Not explicitly stated | 5, 10, 20 µM significantly inhibited NO production | [6] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Saponin | Cytokine | IC50 (µM) | Concentration for significant inhibition | Source |
| This compound | TNF-α | Not explicitly stated | 25, 50, 100 µM showed concentration-dependent inhibition | [2][3] |
| IL-6 | Not explicitly stated | 25, 50, 100 µM showed concentration-dependent inhibition | [2][3] | |
| Ginsenoside Rg1 | TNF-α | Not explicitly stated | Significantly reduced at the protein and mRNA level | [7][8] |
| IL-6 | Not explicitly stated | Significantly reduced at the protein and mRNA level | [7] | |
| Ginsenoside Rg3 | TNF-α | Not explicitly stated | Significantly suppressed at 5 and 10 µM | [9] |
| IL-6 | Not explicitly stated | Significantly suppressed at 5 and 10 µM | [9] | |
| IL-1β | Not explicitly stated | Significantly suppressed at 5 and 10 µM | [9] | |
| Glycyrrhizin | TNF-α | Not explicitly stated | Inhibited production in LPS-stimulated RAW264.7 cells | [10] |
| IL-6 | Not explicitly stated | Inhibited production in LPS-stimulated RAW264.7 cells | [10] | |
| Saikosaponin a (SSa) | TNF-α | Not explicitly stated | Dose-dependent suppression | [6] |
| IL-6 | Not explicitly stated | Dose-dependent suppression | [6] | |
| Saikosaponin d (SSd) | TNF-α | Not explicitly stated | Dose-dependent suppression | [6] |
| IL-6 | Not explicitly stated | Dose-dependent suppression | [6] |
Mechanisms of Anti-inflammatory Action: A Focus on Signaling Pathways
The anti-inflammatory effects of this compound and other saponins are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.
This compound has been shown to suppress the activation of NF-κB by inhibiting the TLR4 signaling pathway.[2][3] Similarly, numerous ginsenosides, Panax notoginseng saponins, escin, glycyrrhizin, and saikosaponins exert their anti-inflammatory effects by targeting different components of the NF-κB pathway, ultimately leading to the reduced expression of inflammatory genes.[6][9][10][11]
The MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of MAPKs, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB.
This compound has been demonstrated to suppress the phosphorylation of ERK and JNK.[2] Many other saponins, including various ginsenosides, also exhibit inhibitory effects on the MAPK signaling cascade, further contributing to their anti-inflammatory profile.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of saponins.
In Vitro Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test saponin (e.g., this compound) for 1-2 hours.
2. LPS Stimulation:
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a specific period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling protein analysis).
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
4. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured using a microplate reader.
-
The cytokine concentration is calculated from a standard curve.
5. Analysis of Protein Expression (Western Blot):
-
After treatment and stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, phosphorylated and total forms of MAPKs, and NF-κB subunits).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, TNF-α, and IL-6. Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which is a common feature shared with many other pharmacologically active saponins, including various ginsenosides, Panax notoginseng saponins, escin, glycyrrhizin, and saikosaponins.
While direct comparative studies are limited, the available data suggests that this compound is a potent anti-inflammatory agent. However, the relative potency of these saponins can vary depending on the specific inflammatory marker and the experimental conditions. This guide provides a foundation for researchers to understand the anti-inflammatory profile of this compound in the context of other well-known saponins, and the detailed protocols offer a starting point for further investigation and development of saponin-based anti-inflammatory therapeutics. Future head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potencies of these promising natural compounds.
References
- 1. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycyrrhizin (Glycyrrhizic Acid)—Pharmacological Applications and Associated Molecular Mechanisms | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Structure-Activity Relationship of Ciwujianoside C3 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) extracted from plants of the Acanthopanax genus, has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships of this compound and its naturally occurring analogs, supported by experimental data, to aid in the development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs are influenced by the structural variations in their aglycone and sugar moieties. The following table summarizes the comparative activities of these compounds in different experimental models.
Table 1: Comparative Biological Activities of this compound and Its Analogs
| Compound | Aglycone Type | Sugar Moiety at C-3 | Modifications | Biological Activity | Model System | IC50 / Effect |
| This compound | Oleanolic acid | α-L-arabinopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Inhibited NO, PGE2, IL-6, TNF-α production |
| This compound | Oleanolic acid | α-L-arabinopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Neuroprotective | Cerebral ischemia-reperfusion injury in rats | Reduced infarct size, ameliorated oxidative stress |
| Ciwujianoside C1 | Oleanolic acid | α-L-arabinopyranosyl | - | Pancreatic lipase (B570770) inhibitor | in vitro | Inhibition |
| Ciwujianoside C2 | Oleanolic acid | β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Pancreatic lipase enhancer | in vitro | Enhancement |
| Ciwujianoside C4 | Oleanolic acid | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Pancreatic lipase enhancer | in vitro | Enhancement |
| Hederasaponin B | Hederagenin | β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Pancreatic lipase enhancer | in vitro | Enhancement |
| Sessiloside | Hederagenin | α-L-arabinopyranosyl | - | Pancreatic lipase inhibitor | in vitro | Inhibition |
| Tauroside H1 | Hederagenin | α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl | - | Pancreatic lipase inhibitor | in vitro | Inhibition |
Data synthesized from multiple sources. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
Anti-Inflammatory Activity Assessment in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the methodology used to evaluate the anti-inflammatory effects of this compound.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 200 ng/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Analysis: The levels of prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Western Blot Analysis: The protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of MAPKs (ERK, JNK) and NF-κB are determined by Western blotting to elucidate the underlying signaling pathways.[1]
Neuroprotective Effect Evaluation in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This protocol describes the in vivo assessment of the neuroprotective properties of this compound.
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion to induce cerebral ischemia-reperfusion injury.
-
Drug Administration: this compound is administered to the rats, typically via intraperitoneal or intravenous injection, at specific time points before or after the ischemic event.
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-reperfusion using a standardized neurological deficit scoring system.
-
Infarct Volume Measurement: The brains are harvested, and coronal sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified.
-
Biochemical Assays: Brain tissues are homogenized to measure markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and ferroptosis (e.g., iron content, glutathione (B108866) peroxidase 4).
-
Immunohistochemistry and Western Blotting: The expression of proteins related to the NNAT/NF-κB signaling pathway and ferroptosis is analyzed in brain tissue samples.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in LPS-Stimulated Macrophages
The anti-inflammatory effects of this compound are mediated through the inhibition of the TLR4-NF-κB and MAPK signaling pathways.[1]
Caption: this compound inhibits LPS-induced inflammation via the TLR4 pathway.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates the general workflow for evaluating the anti-inflammatory potential of this compound and its analogs.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Conclusion
The available data suggests that the biological activities of this compound and its analogs are intricately linked to their chemical structures. Modifications to the sugar moieties attached to the triterpenoid core can significantly alter their effects, as seen in the opposing activities on pancreatic lipase. Further synthesis of a broader range of analogs and comprehensive in vitro and in vivo testing are warranted to fully elucidate the structure-activity relationships. This will be crucial for the rational design of more potent and selective therapeutic agents based on the Ciwujianoside scaffold.
References
Unveiling the Molecular Tryst: A Comparative Guide to Confirming the Binding Site of Ciwujianoside C3
For Immediate Release
This guide provides a comprehensive analysis of the putative molecular binding targets of Ciwujianoside C3, a natural compound isolated from Eleutherococcus senticosus. While direct experimental confirmation of its binding site remains to be fully elucidated, recent computational studies offer compelling evidence for its interaction with key proteins in cellular signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals by comparing the predicted interactions of this compound with known inhibitors of these targets and detailing the experimental protocols required for definitive validation.
A network pharmacology and molecular docking study on saponins (B1172615) from Eleutherococcus senticosus that are capable of crossing the blood-brain barrier has identified three potential protein targets for these compounds: Harvey Rat sarcoma viral oncogene homolog (HRAS), Mitogen-activated protein kinase 1 (MAPK1, also known as ERK2), and Mitogen-activated protein kinase 8 (MAPK8, also known as JNK1). These proteins are critical nodes in signaling cascades that regulate cell proliferation, differentiation, and apoptosis. The aberrant activity of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Comparative Analysis of Binding Affinities
To provide a framework for the experimental validation of this compound's binding affinity, the following tables summarize the binding data for known inhibitors of the putative target proteins.
Table 1: Known Inhibitors of HRAS and Their Binding Affinities
| Inhibitor | Type | Binding Affinity (Kd) | Assay Method |
| Abd-7 | Small Molecule | Not explicitly quantified in available literature, but shown to disrupt RAS-effector interactions | Cellular assays measuring downstream phosphorylation |
| Compound 11 (Pyrazolopyrimidine-based) | Small Molecule | ~0.4–0.7 µM | Biophysical assays |
Table 2: Known Inhibitors of MAPK1 (ERK2) and Their Binding Affinities
| Inhibitor | Type | Binding Affinity (Kd) | Assay Method |
| U0126 | Small Molecule (MEK1/2 inhibitor, indirectly affects MAPK1) | Not applicable (inhibits upstream kinase) | Kinase activity assays |
| PD 98059 | Small Molecule (MEK1 inhibitor, indirectly affects MAPK1) | Not applicable (inhibits upstream kinase) | Kinase activity assays |
| SCH772984 | Small Molecule (ERK1/2 inhibitor) | ~1-4 nM | Biochemical and cellular assays |
Table 3: Known Inhibitors of MAPK8 (JNK1) and Their Binding Affinities
| Inhibitor | Type | Binding Affinity (Kd) | Assay Method |
| SP600125 | Small Molecule | 40 nM (for JNK-1) | Kinase inhibition assays |
| JNK-IN-8 | Small Molecule (Covalent Inhibitor) | Not applicable (covalent) | Biochemical assays |
| Anisomycin | Small Molecule (Activator, not inhibitor) | Not applicable | Cellular assays |
Experimental Protocols for Binding Validation
To experimentally confirm the predicted interaction between this compound and its putative targets, the following standard biophysical techniques are recommended.
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to HRAS, MAPK1, and MAPK8.
Methodology:
-
Immobilization: Covalently immobilize the purified recombinant target protein (HRAS, MAPK1, or MAPK8) onto a sensor chip (e.g., a CM5 chip).
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. A concentration range that brackets the expected KD should be used.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured and recorded as a sensorgram.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the this compound-protein complex.
-
Data Analysis: Fit the association and dissociation curves in the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic parameters (ka and kd) and the affinity (KD).
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and its putative targets.
Methodology:
-
Sample Preparation: Place the purified target protein (HRAS, MAPK1, or MAPK8) in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of this compound. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of this compound into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Putative Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway involving this compound and its potential molecular targets.
This guide provides a foundational framework for the systematic investigation of this compound's molecular binding site. The presented comparative data and detailed experimental protocols are intended to facilitate further research and accelerate the potential development of this natural compound for therapeutic applications.
Cross-Validation of Ciwujianoside C3 Effects: A Comparative Guide for Researchers
An In-Depth Analysis of the Bioactivity of Ciwujianoside C3 Across Various Cell Lines
This compound, a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Acanthopanax henryi (Oliv.) Harms, has emerged as a compound of interest for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the documented effects of this compound in different cell line models, supported by experimental data and detailed protocols to aid researchers in drug development and scientific investigation. While current research predominantly focuses on its anti-inflammatory mechanism in murine macrophages, this guide also explores preliminary data on related compounds from Acanthopanax henryi to offer a broader perspective on potential therapeutic applications.
Comparative Analysis of this compound Bioactivity
The primary body of research on this compound has centered on its anti-inflammatory effects in the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. In this model, this compound has been shown to significantly inhibit the production of key pro-inflammatory mediators.[1]
While direct studies on the effects of this compound on other cell lines are limited, research on extracts from Acanthopanax henryi and other isolated compounds provide insights into potential broader applications. For instance, extracts of Acanthopanax henryi have demonstrated moderate inhibitory effects on human leukemia (HL-60), colon cancer (HT-29), and lung cancer (A549) cells.[2] Additionally, another compound isolated from the same plant, savinin, has shown anti-neuroinflammatory effects in BV2 microglial cells by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[3][4]
The following table summarizes the currently available quantitative data on the effects of this compound and related compounds from Acanthopanax henryi.
Table 1: Comparative Effects of this compound and Related Compounds in Different Cell Lines
| Compound/Extract | Cell Line | Effect | Key Findings |
| This compound | RAW 264.7 (Murine Macrophage) | Anti-inflammatory | - Inhibition of NO, PGE2, IL-6, and TNF-α production.[1]- Suppression of iNOS and COX-2 protein and mRNA expression.[1]- No significant cytotoxicity at effective concentrations.[1] |
| Acanthopanax henryi Root Bark Extract | HL-60 (Human Leukemia) | Anticancer | - Moderate inhibitory effect with an IC50 value of 50.41 µg/mL.[2] |
| Acanthopanax henryi Root Bark Extract | HT-29 (Human Colon Cancer) | Anticancer | - Moderate inhibitory effect with an IC50 value of 102.05 µg/mL.[2] |
| Acanthopanax henryi Root Bark Extract | A549 (Human Lung Cancer) | Anticancer | - Moderate inhibitory effect with an IC50 value of 147.57 µg/mL.[2] |
| Savinin | BV2 (Murine Microglia) | Anti-neuroinflammatory | - Inhibition of LPS-induced NO and PGE2 production with IC50 values of 2.22 ± 0.11 µM and 2.28 ± 0.23 µM, respectively.[4] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound in RAW 264.7 cells are mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1]
The general workflow for investigating the bioactivity of a natural compound like this compound involves a series of steps from extraction to in vitro and in vivo testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the anti-inflammatory effects of this compound in RAW 264.7 cells.
1. Cell Culture and Viability Assay
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Viability Assay (MTS): Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period. MTS reagent is then added to each well, and the absorbance is measured at 490 nm to determine cell viability.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Procedure: RAW 264.7 cells are pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL). After 24 hours, the cell culture supernatant is collected.
-
Measurement: The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the NO concentration is determined using a sodium nitrite (B80452) standard curve.
3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Procedure: Supernatants from cell cultures treated as described for the NO assay are collected.
-
Measurement: The concentrations of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. RNA Isolation and Real-time PCR
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.
-
Real-time PCR: Quantitative real-time PCR is performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
Conclusion
Current scientific literature provides robust evidence for the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells, primarily through the inhibition of the TLR4/NF-κB/MAPK signaling pathway. While direct comparative studies in other cell lines are lacking, preliminary research on extracts and other compounds from Acanthopanax henryi suggests potential anticancer and anti-neuroinflammatory activities. Further investigation is warranted to explore the full therapeutic potential of this compound across a broader range of cell types and disease models. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this promising natural compound.
References
A Head-to-Head Comparison of Ciwujianoside C3 and Eleutheroside E: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Ciwujianoside C3 and the reference compound, Eleutheroside E. Both compounds, derived from plants of the Acanthopanax genus, exhibit promising therapeutic potential, particularly in the realms of anti-inflammatory, neuroprotective, and anti-diabetic activities.
This publication summarizes the available experimental data for a head-to-head comparison of their biological effects. Detailed experimental protocols for key assays are provided to support further research and validation.
Executive Summary
This compound and Eleutheroside E are both naturally occurring compounds with demonstrated pharmacological activities. This compound is primarily recognized for its potent anti-inflammatory effects, mediated through the TLR4/NF-κB/MAPK signaling pathway. Eleutheroside E shares this anti-inflammatory action, also linked to NF-κB inhibition, but has been more extensively studied for its neuroprotective and anti-diabetic properties. While direct comparative studies with standardized IC50 values for all activities are limited, this guide consolidates existing data to offer a comprehensive overview of their respective profiles.
Comparative Data Overview
The following tables summarize the available quantitative and qualitative data for this compound and Eleutheroside E across key therapeutic areas.
Table 1: Comparison of Anti-Inflammatory Activity
| Parameter | This compound | Eleutheroside E |
| Mechanism of Action | Inhibition of TLR4 signaling, leading to suppression of NF-κB activation and MAPK (ERK and JNK) phosphorylation.[1] | Inhibition of NF-κB activation.[2] Blocks the MAPK pathway.[2] |
| Effect on Nitric Oxide (NO) Production | Inhibits LPS-induced NO production in RAW 264.7 macrophages.[1] | No specific data on direct NO production inhibition found. |
| Effect on Pro-inflammatory Cytokines | Inhibits LPS-induced production of TNF-α and IL-6 in RAW 264.7 macrophages.[1] | Suppresses the gene expression of IL-6.[3] Reduces serum levels of TNF-α and IL-6 in a mouse model of arthritis.[2] |
| Effect on COX-2 and iNOS Expression | Decreases LPS-induced COX-2 and iNOS mRNA and protein expression in RAW 264.7 macrophages.[1] | Suppresses the gene expression of COX-2.[3] |
| IC50 Values | Not explicitly reported in the reviewed literature. | No explicit IC50 values for direct anti-inflammatory markers found. IC50 for NFAT transcription factor inhibition is > 500 μM.[4] |
Table 2: Comparison of Neuroprotective Activity
| Parameter | This compound | Eleutheroside E |
| Mechanism of Action | Attenuates cerebral ischemia-reperfusion injury by suppressing ferroptosis via NNAT-mediated inhibition of NF-κB signaling. | Alleviates cerebral ischemia-reperfusion injury.[5] Enhances learning and memory. Improves MPTP-induced apoptosis of PC-12 cells by increasing mitochondrial membrane potential and reducing intracellular reactive oxygen species (ROS).[6] |
| In Vitro Models | Oxygen-glucose deprivation/reperfusion (OGD/R) in BV2 microglia and HT22 neuronal cells. | MPTP-induced Parkinson's disease model in PC-12 cells.[6] Hypoxia-reoxygenation (H/R) injury in H9c2 cells.[2] |
| In Vivo Models | Middle cerebral artery occlusion/reperfusion (MCAO/R) in rats. | Quinolinic acid-induced aging model in rats.[7] Radiation-induced cognitive impairment in mice.[2] |
| Observed Effects | Reduces infarct size, improves neurological scores, and ameliorates oxidative stress and ferroptosis markers. | Improves learning and memory, increases the number of surviving hippocampal neurons, and reduces pathological injury.[7] Enhances cell viability and has a protective effect against apoptosis.[2] |
Table 3: Comparison of Anti-Diabetic Activity
| Parameter | This compound | Eleutheroside E |
| Mechanism of Action | Data not available. | Ameliorates insulin (B600854) resistance by enhancing glucose uptake and regulating glucose metabolism.[8] |
| In Vitro Models | Data not available. | Increases insulin-provoked glucose uptake in C2C12 myotubes and improves TNF-α-induced suppression of glucose uptake in 3T3-L1 adipocytes.[2][8] |
| In Vivo Models | Data not available. | Ameliorates hyperglycemia and insulin resistance in db/db mice.[8] |
| Observed Effects | Data not available. | Improves serum lipid profiles, decreases blood glucose and serum insulin levels, increases insulin sensitivity, and protects pancreatic islet cells.[8] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow for evaluating these compounds are provided below using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the anti-inflammatory, neuroprotective, and anti-diabetic effects of this compound and Eleutheroside E.
In Vitro Anti-Inflammatory Activity Assay
-
Objective: To quantify the inhibitory effect of the test compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Eleutheroside E for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB and MAPK Phosphorylation:
-
After treatment and stimulation, lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, and JNK.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
In Vitro Neuroprotection Assay
-
Objective: To assess the protective effects of the test compounds against neurotoxin-induced cell death in a neuronal cell line.
-
Cell Line: PC-12 (rat adrenal pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells.
-
Methodology:
-
Cell Culture and Differentiation: Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. Differentiate the cells with nerve growth factor (NGF) for several days.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound or Eleutheroside E for 24 hours.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ for an additional 24 hours.
-
Cell Viability Assay (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the cells and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
In Vitro Anti-Diabetic Activity Assay (Glucose Uptake)
-
Objective: To measure the effect of the test compounds on glucose uptake in insulin-sensitive cells.
-
Cell Line: 3T3-L1 adipocytes or C2C12 myotubes.
-
Methodology:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS. Induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX. For C2C12 myoblasts, induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Compound Treatment: Treat the differentiated cells with various concentrations of this compound or Eleutheroside E for 24 hours.
-
Glucose Uptake Assay:
-
Starve the cells in serum-free medium for 2 hours.
-
Treat with or without insulin for 30 minutes.
-
Add 2-NBDG (a fluorescent glucose analog) and incubate for 1 hour.
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Conclusion
Both this compound and Eleutheroside E demonstrate significant therapeutic potential, particularly as anti-inflammatory agents. This compound's mechanism appears to be well-defined through the TLR4/NF-κB/MAPK pathway. Eleutheroside E, while also impacting the NF-κB pathway, shows a broader range of activities, including notable neuroprotective and anti-diabetic effects.
The lack of direct, head-to-head comparative studies with standardized quantitative data, such as IC50 values for key anti-inflammatory markers, is a significant gap in the current literature. Future research should focus on conducting such direct comparisons to more definitively elucidate the relative potency and therapeutic advantages of each compound. The experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for advancing the development of these promising natural compounds into potential therapeutic agents.
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory lignans against NFAT transcription factor from Acanthopanax koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive in silico exploration of pharmacological properties, bioactivities and COX-2 inhibitory potential of eleutheroside B from Eleutherococcus senticosus (Rupr. & Maxim.) Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Ciwujianoside C3 and Other TLR4 Signaling Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Ciwujianoside C3's Effect on the TLR4 Signaling Pathway
This guide provides a comprehensive comparison of this compound's performance in modulating the Toll-like receptor 4 (TLR4) signaling pathway against other known inhibitors. The information presented herein is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to TLR4 Signaling and its Inhibition
The Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Activation of TLR4 triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and mediators, which, if uncontrolled, can contribute to various inflammatory diseases.[1][2] Consequently, the inhibition of the TLR4 signaling pathway presents a promising therapeutic strategy for a range of inflammatory conditions.
This compound, a saponin (B1150181) extracted from Acanthopanax henryi, has demonstrated significant anti-inflammatory properties by inhibiting the TLR4 signaling pathway.[3][4][5][6] This guide compares the effects of this compound with other well-characterized TLR4 inhibitors: TAK-242, Cyanidin-3-O-glucoside (C3G), and Sulforaphane (B1684495) (SFN).
Comparative Efficacy of TLR4 Inhibitors
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its alternatives on key markers of inflammation downstream of TLR4 activation.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target | Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | NO Production | RAW 264.7 | Concentration-dependent | Significant inhibition | [3][4][5][6] |
| PGE2 Production | RAW 264.7 | Concentration-dependent | Significant inhibition | [4][5] | |
| TAK-242 | TNF-α Production | RAW 264.7 | Various | Inhibited LPS-induced production | [1] |
| IL-6 Production | Human Synovial Cells | Dose-dependent | Significant inhibition | [7] | |
| JNK Phosphorylation | Muscle cells | - | 32% reduction (stearate-induced) | [4] | |
| Cyanidin-3-O-glucoside (C3G) | TNF-α Production | RAW 264.7 | - | Suppressed production | [8] |
| IL-1β Production | RAW 264.7 | - | Suppressed production | [8] | |
| IL-6 Production | THP-1 Macrophages | - | Reduced levels | [9] | |
| Sulforaphane (SFN) | NO Production | RAW 264.7 | 2.5 µM | 42% inhibition | [10] |
| NO Production | RAW 264.7 | 5 µM | 78% inhibition | [10] | |
| TNF-α Production | RAW 264.7 | 5 µM | 32% inhibition | [10] | |
| IL-6 Production | RAW 264.7 | 5 µM | 31% inhibition | [10] | |
| IL-1β Production | RAW 264.7 | 5 µM | 53% inhibition | [10] |
Table 2: Effect on Downstream Signaling Molecules and Gene Expression
| Compound | Target | Cell Line | Concentration | Effect | Reference |
| This compound | iNOS mRNA Expression | RAW 264.7 | Concentration-dependent | Decreased expression | [3][4][5][6] |
| COX-2 mRNA Expression | RAW 264.7 | Concentration-dependent | Decreased expression | [3][4][5][6] | |
| NF-κB Activation | RAW 264.7 | - | Suppressed activation | [3][4] | |
| MAPK Phosphorylation | RAW 264.7 | - | Suppressed phosphorylation | [3][4] | |
| TAK-242 | NF-κB Mobilization | - | - | Slightly inhibited mobilization into nuclei | [7] |
| MyD88/NF-κB Pathway | BV2 Microglial Cells | 100 nM | Decreased protein levels | [9] | |
| Cyanidin-3-O-glucoside (C3G) | NF-κB Activation | RAW 264.7 | - | Inhibited phosphorylation of IκB-α and nuclear translocation of NF-κB | [8] |
| Sulforaphane (SFN) | iNOS Expression | RAW 264.7 | - | Significantly attenuated expression | [10] |
| COX-2 Expression | RAW 264.7 | - | Significantly attenuated expression | [10] | |
| NF-κB Activation | - | - | Suppressed activation | [11] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for validating a compound's effect.
References
- 1. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of COX-2 and inducible nitric oxide synthase mRNA levels with quantitative real-time polymerase chain reaction [bio-protocol.org]
- 4. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of black rice, cyanidin-3-O-beta-D-glycoside, and its metabolites, cyanidin and protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of TLR4 Induces M2 Microglial Polarization and Provides Neuroprotection via the NLRP3 Inflammasome in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane suppresses oligomerization of TLR4 in a thiol-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Findings for Ciwujianoside C3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of in vitro findings for Ciwujianoside C3, a triterpenoid (B12794562) saponin (B1150181) with demonstrated anti-inflammatory and potential neuroprotective properties. While in vivo data for the anti-inflammatory effects of this compound are not yet available in published literature, this guide presents its comprehensive in vitro anti-inflammatory profile and compares it with established alternatives for which in vivo data exists. Furthermore, this guide details the in vivo neuroprotective effects of the closely related Ciwujianoside C and contrasts its performance with other neuroprotective agents.
Anti-Inflammatory Activity: Bridging In Vitro Mechanisms to In Vivo Potential
In Vitro Profile of this compound
This compound has been shown to exert significant anti-inflammatory effects in vitro. Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that this compound effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][2]. The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB)[1][2].
Comparative In Vivo Data for Anti-Inflammatory Alternatives
To provide a context for the potential in vivo efficacy of this compound, this section summarizes the performance of two well-characterized flavonoids with anti-inflammatory properties, Quercetin and Luteolin, in established animal models of inflammation.
Table 1: In Vivo Anti-Inflammatory Efficacy of Quercetin and Luteolin
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Quercetin | Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg | Significantly reduced paw edema volume. Suppressed levels of PGE2, TNF-α, RANTES, and MIP-2 in exudate. | N/A |
| LPS-Induced Acute Lung Injury (Rat) | 50 mg/kg | Markedly prevented alveolar wall thickening and cellular infiltration. Significantly attenuated the increase in BALF protein level, neutrophil count, and lung wet/dry weight ratio. Reduced TNF-α and IL-6 levels in BALF. | [3][4] | |
| Luteolin | LPS-Induced Acute Lung Injury (Mouse) | 3.5, 10.5, 35.1 µmol/kg (i.p.) | Suppressed LPS-induced influx of leukocytes into the alveolar space. Prevented alveolar congestion and hemorrhage. Inhibited pulmonary permeability and edema. Reduced TNF-α and IL-6 levels. | N/A |
Neuroprotective Effects: In Vivo Validation of Ciwujianoside C
Recent in vivo studies have provided evidence for the neuroprotective effects of Ciwujianoside C (a closely related compound to this compound) in a rat model of cerebral ischemia-reperfusion injury.
In Vivo Neuroprotective Profile of Ciwujianoside C
In a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, administration of Ciwujianoside C was found to significantly reduce infarct size and improve neurological scores. The neuroprotective mechanism is attributed to the suppression of ferroptosis, an iron-dependent form of programmed cell death. Ciwujianoside C achieved this by inhibiting the NNAT/NF-κB signaling pathway, which led to a reduction in oxidative stress and iron accumulation in the brain.
Comparative In Vivo Data for Neuroprotective Alternatives
This section compares the in vivo neuroprotective efficacy of Ciwujianoside C with two other compounds, P7C3-A20 and Flavopiridol, in relevant animal models of neurological damage.
Table 2: In Vivo Neuroprotective Efficacy of Ciwujianoside C and Alternatives
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Ciwujianoside C | Middle Cerebral Artery Occlusion/Reperfusion (Rat) | Not specified in abstract | Reduced infarct size. Improved neurological scores. Ameliorated oxidative stress and ferroptosis markers. | N/A |
| P7C3-A20 | Transient Middle Cerebral Artery Occlusion (Rat) | Not specified in abstract | Significantly reduced cortical and hippocampal atrophy. Improved sensorimotor and cognitive function. Restored cortical NAD levels. | N/A |
| Flavopiridol | Traumatic Brain Injury (Rat) | 250 µmol (i.c.v.) | Significantly reduced brain lesion volume. Improved cognitive and motor function. | N/A |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (this compound)
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Assay: NO production in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the culture medium were quantified by enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: Expression levels of iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB were determined by Western blotting.
In Vivo Carrageenan-Induced Paw Edema (Quercetin)
-
Animal Model: Male Wistar rats.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
Treatment: Quercetin (10 mg/kg) was administered orally 1 hour before carrageenan injection.
-
Measurement of Edema: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.
-
Analysis of Inflammatory Mediators: Levels of PGE2 and cytokines in the paw exudate were measured by ELISA.
In Vivo LPS-Induced Acute Lung Injury (Luteolin)
-
Animal Model: Male BALB/c mice.
-
Induction of Injury: Mice were anesthetized and LPS (5 mg/kg) was instilled intratracheally.
-
Treatment: Luteolin was administered intraperitoneally 1 hour before LPS challenge.
-
Bronchoalveolar Lavage (BAL): BAL fluid was collected to determine total and differential cell counts and protein concentration.
-
Histopathology: Lung tissues were collected for histological examination to assess inflammation and injury.
-
Cytokine Analysis: Levels of TNF-α and IL-6 in BAL fluid and serum were measured by ELISA.
In Vivo Middle Cerebral Artery Occlusion/Reperfusion (Ciwujianoside C)
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: The middle cerebral artery was occluded for 2 hours followed by reperfusion.
-
Treatment: Ciwujianoside C was administered at the onset of reperfusion.
-
Neurological Scoring: Neurological deficits were evaluated at 24 hours after MCAO.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Biochemical Analysis: Levels of oxidative stress markers (MDA, SOD) and iron were measured in brain tissue.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Anti‑inflammatory effects of this compound, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Quercetin alleviates lipopolysaccharide-induced acute lung injury by inhibiting ferroptosis via the Sirt1/Nrf2/Gpx4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Gene Expression Profiles: Ciwujianoside C3 vs. Curcumin in Modulating Inflammatory and Neuroprotective Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Ciwujianoside C3 and a well-documented alternative, Curcumin, on gene expression profiles relevant to inflammation and neuroprotection. While comprehensive transcriptomic data for this compound is not publicly available, this comparison is based on its known effects on key genes and pathways, contrasted with the broader gene expression changes induced by Curcumin as determined by microarray analysis.
Executive Summary
This compound, a saponin (B1150181) derived from Acanthopanax henryi, has demonstrated potent anti-inflammatory and neuroprotective properties by targeting specific genes within the TLR4/NF-κB and MAPK signaling pathways. Curcumin, the primary active compound in turmeric, is a well-researched natural product with broad anti-inflammatory and neuroprotective activities, and its effects on the microglial transcriptome have been extensively profiled. This guide presents a side-by-side comparison of their mechanisms of action at the gene expression level, providing valuable insights for researchers exploring novel therapeutic agents for inflammatory and neurodegenerative diseases.
Data Presentation: Comparative Gene Expression Analysis
The following table summarizes the known effects of this compound on the expression of key inflammatory and neuroprotective genes and compares them with the observed changes in gene expression from a microarray analysis of Curcumin-treated microglial cells.
| Gene Target | This compound Effect | Curcumin Effect (in LPS-stimulated microglia) | Function |
| Pro-Inflammatory Genes | |||
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ Down-regulated | ↓ Down-regulated | Pro-inflammatory cytokine |
| Interleukin-6 (IL-6) | ↓ Down-regulated | ↓ Down-regulated | Pro-inflammatory cytokine |
| Inducible Nitric Oxide Synthase (iNOS/NOS2) | ↓ Down-regulated | ↓ Down-regulated | Produces nitric oxide, a pro-inflammatory mediator |
| Cyclooxygenase-2 (COX-2/PTGS2) | ↓ Down-regulated | ↓ Down-regulated | Enzyme involved in prostaglandin (B15479496) synthesis |
| Toll-like receptor 2 (TLR2) | Not Reported | ↓ Down-regulated | Recognizes pathogen-associated molecular patterns |
| Anti-Inflammatory & Neuroprotective Genes | |||
| Interleukin 4 (IL-4) | Not Reported | ↑ Up-regulated | Anti-inflammatory cytokine |
| Peroxisome proliferator-activated receptor alpha (PPARα) | Not Reported | ↑ Up-regulated | Nuclear receptor with anti-inflammatory functions |
| Cell Migration & Adhesion | |||
| Netrin G1 (NTNG1) | Not Reported | ↑ Up-regulated | Involved in axon guidance and cell migration |
| Delta-like 1 (DLL1) | Not Reported | ↑ Up-regulated | Notch ligand involved in cell signaling |
| Platelet endothelial cell adhesion molecule 1 (PECAM1) | Not Reported | ↑ Up-regulated | Involved in cell adhesion and migration |
Experimental Protocols
This compound Anti-Inflammatory Assay
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment: Cells were pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 200 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Gene Expression Analysis: The mRNA expression levels of TNF-α, IL-6, iNOS, and COX-2 were quantified using reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qRT-PCR). Protein levels were assessed by Western blotting.[1]
Curcumin Microarray Analysis of Microglial Gene Expression
-
Cell Line: BV-2 immortalized murine microglial cell line.
-
Treatment Conditions: Cells were divided into four groups: untreated (control), treated with 20 µM Curcumin for 6 hours, treated with 100 ng/mL LPS for 6 hours, and co-treated with 20 µM Curcumin and 100 ng/mL LPS for 6 hours.
-
Gene Expression Profiling: Genome-wide mRNA expression patterns were determined using DNA microarrays. Total RNA was isolated from three independent experiments for each condition, and labeled cRNA was hybridized to the microarrays.
-
Data Analysis: Differentially expressed genes were identified by comparing the treatment groups. The data was analyzed using tools such as the Gene Expression Dynamics Inspector (GEDI) and hierarchical clustering.[2][3]
Mandatory Visualization
Caption: Signaling pathway of this compound's anti-inflammatory effects.
Caption: Experimental workflow for Curcumin microarray analysis.
References
Assessing the Specificity of Ciwujianoside C3's Biological Effects: A Comparative Guide
This guide provides a detailed comparison of the biological effects of Ciwujianoside C3 with other well-researched saponins (B1172615), namely ginsenoside Rg1 and oleanolic acid. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven assessment of this compound's specificity in key biological activities, including anti-inflammatory, neuroprotective, and anti-diabetic effects. Due to the lack of direct comparative studies, this guide presents available data from independent research, highlighting the need for future head-to-head investigations.
I. Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties by targeting key pathways in the inflammatory response. This section compares its activity with that of ginsenoside Rg1, a well-known anti-inflammatory saponin (B1150181).
Table 1: Comparison of Anti-Inflammatory Activity
| Compound | Target | Cell Line | Concentration/IC50 | Effect | Source |
| This compound | Nitric Oxide (NO) | RAW 264.7 | 20 µM | Significant inhibition | [1] |
| 40 µM | Stronger inhibition | [1] | |||
| TNF-α | RAW 264.7 | 20 µM | Significant inhibition | [1] | |
| 40 µM | Stronger inhibition | [1] | |||
| IL-6 | RAW 264.7 | 20 µM | Significant inhibition | [1] | |
| 40 µM | Stronger inhibition | [1] | |||
| Ginsenoside Rg1 | Nitric Oxide (NO) | RAW 264.7 | Not specified | Inhibition | |
| TNF-α | RAW 264.7 | Not specified | Inhibition | ||
| IL-6 | RAW 264.7 | Not specified | Inhibition |
Note: Direct comparison of potency is challenging as IC50 values for this compound were not available in the reviewed literature. The provided data for this compound indicates a dose-dependent inhibitory effect.
Experimental Protocol: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a general method for assessing the anti-inflammatory effects of saponins in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test saponin (e.g., this compound, ginsenoside Rg1) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
The culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance at 540 nm is measured using a microplate reader. The NO concentration is calculated from a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed.
-
MTT solution is added to the cells and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Signaling Pathway of this compound's Anti-inflammatory Action
The anti-inflammatory effects of this compound are mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.
Caption: Anti-inflammatory signaling pathway of this compound.
II. Neuroprotective Effects
Saponins are known for their potential neuroprotective activities. This section provides an overview of the neuroprotective effects of ginsenosides, as direct comparative data for this compound is limited.
Table 2: Neuroprotective Activity of Ginsenosides
| Compound | Model | Key Findings | Source |
| Ginsenoside Rg1 | Cerebral ischemia/reperfusion injury | Reduces infarct volume, alleviates neurological deficits | |
| Beta-amyloid-induced neurotoxicity | Protects against neuronal damage | ||
| Various Ginsenosides | Oxidative stress-induced neuronal cell death | Exhibit antioxidant and anti-apoptotic effects |
Experimental Protocol: Assessment of Neuroprotective Effects against Beta-Amyloid-Induced Toxicity
This protocol describes a general method to evaluate the neuroprotective effects of saponins against beta-amyloid (Aβ)-induced neurotoxicity in neuronal cell lines (e.g., SH-SY5Y).
-
Cell Culture: Neuronal cells are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to differentiate for several days.
-
Compound Treatment: Differentiated cells are pre-treated with various concentrations of the test saponin for 24 hours.
-
Induction of Neurotoxicity: Aβ peptide (e.g., Aβ25-35 or Aβ1-42) is added to the cells to induce neurotoxicity and incubated for another 24-48 hours.
-
Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT assay as described previously to quantify the protective effect of the saponin.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
-
Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3 activity.
Experimental Workflow for Neuroprotection Assay
Caption: General workflow for assessing neuroprotective effects.
III. Anti-Diabetic Effects
Table 3: Anti-Diabetic Activity of Oleanolic Acid
| Compound | Target/Assay | IC50 | Source |
| Oleanolic Acid | α-Glucosidase inhibition | 10-15 µmol/L | |
| α-Amylase inhibition | 0.1 mg/mL |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a common in vitro method to screen for α-glucosidase inhibitors.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Incubation: The test saponin at various concentrations is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate.
-
Measurement: The reaction is incubated at 37°C, and the absorbance of the released p-nitrophenol is measured at 405 nm at different time points.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is commonly used as a positive control.
IV. Conclusion
This compound exhibits promising and specific anti-inflammatory effects by targeting the TLR4-mediated NF-κB and MAPK signaling pathways. While direct comparative data with other saponins are scarce, the available information suggests that this compound is a potent inhibitor of key pro-inflammatory mediators. Further research is warranted to directly compare the efficacy and specificity of this compound with other bioactive saponins like ginsenoside Rg1 and oleanolic acid in various biological assays. Such studies will be crucial for elucidating its full therapeutic potential and for guiding future drug development efforts. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and conduct these much-needed comparative investigations.
References
A Comparative Analysis of Ciwujianoside C3 and Cyanidin-3-Glucoside in Inflammation and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioactive Compounds
In the quest for novel therapeutic agents for inflammatory and neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a detailed comparative analysis of the experimental results of two such compounds: Ciwujianoside C3, a triterpenoid (B12794562) saponin, and Cyanidin-3-glucoside (C3G), a common anthocyanin. This publication aims to offer an objective overview of their performance based on available experimental data, detailing the methodologies employed and visualizing the complex biological pathways involved.
Quantitative Data Summary: A Side-by-Side Comparison
To facilitate a clear comparison of the efficacy of this compound and Cyanidin-3-glucoside, the following tables summarize the quantitative data from key experimental findings.
Table 1: In Vitro Anti-Inflammatory Effects
| Parameter | This compound | Cyanidin-3-glucoside (C3G) | Experimental Model |
| Inhibition of Nitric Oxide (NO) Production | Significant inhibition at 20 µM and 40 µM.[1] | Dose-dependent inhibition (11, 22, 45, and 90 µg/ml).[2] | LPS-stimulated RAW 264.7 or J774 macrophages.[1][2] |
| Inhibition of Prostaglandin E2 (PGE2) Production | Significant inhibition at 20 µM and 40 µM.[1] | Dose-dependent inhibition (1, 10, 50, 100 µM).[3] | LPS-stimulated RAW 264.7 or THP-1 macrophages.[1][3] |
| Inhibition of TNF-α Production | Significant inhibition at 20 µM and 40 µM. | Data on direct dose-dependent inhibition is less specific, but it is known to suppress TNF-α. | LPS-stimulated RAW 264.7 macrophages. |
| Inhibition of IL-6 Production | Significant inhibition at 20 µM and 40 µM. | Data on direct dose-dependent inhibition is less specific, but it is known to suppress IL-6. | LPS-stimulated RAW 264.7 macrophages. |
Table 2: In Vivo and In Vitro Neuroprotective Effects
| Parameter | This compound | Cyanidin-3-glucoside (C3G) | Experimental Model |
| Reduction of Cerebral Infarct Volume | Significant reduction at 25 mg/kg.[4] | 27% reduction at 2 mg/kg (pre-treatment); 25% reduction at 2 mg/kg (post-treatment).[5] | Middle Cerebral Artery Occlusion (MCAO) in rats and mice.[4][5] |
| Improvement in Neurological Score | Significant improvement at 25 mg/kg.[4] | Significantly improved functional outcome at 2 mg/kg.[5] | MCAO in rats and mice.[4][5] |
| Protection against Neuronal Cell Death | Enhanced cell viability in OGD/R-subjected BV2 and HT22 cells.[4] | Concentration-dependent prevention of cell death in primary cortical neurons exposed to OGD.[6][7] | Oxygen-Glucose Deprivation (OGD) in cell culture.[4][6][7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and C3G on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or C3G for 1 hour. Subsequently, the cells are stimulated with LPS (typically 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm.
-
Cytokine (TNF-α, IL-6) and Prostaglandin (PGE2) Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
In Vivo Neuroprotection Assay using Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the rodent model of stroke used to evaluate the neuroprotective effects of the compounds.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
Surgical Procedure: Animals are anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is inserted into the ECA and advanced up to the ICA to occlude the origin of the middle cerebral artery (MCA). After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Drug Administration: this compound or C3G is administered (e.g., intraperitoneally or orally) at a specific dose either before or after the ischemic insult.
-
Infarct Volume Assessment: After 24 hours of reperfusion, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is distinguished from the healthy tissue (red), and the infarct volume is calculated.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system (e.g., modified neurological severity score) to evaluate motor, sensory, and reflex functions.
Visualizing the Mechanisms of Action
To better understand the molecular pathways influenced by this compound and Cyanidin-3-glucoside, the following diagrams, generated using the DOT language, illustrate their proposed mechanisms of action.
Anti-Inflammatory Signaling Pathway
The diagram below depicts the TLR4-mediated signaling cascade that is a common target for both this compound and Cyanidin-3-glucoside in mitigating inflammation.
Caption: TLR4 signaling pathway and points of inhibition by this compound and C3G.
Neuroprotection Experimental Workflow
The following flowchart illustrates the key steps involved in the in vivo MCAO model for evaluating neuroprotective agents.
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
This compound's Neuroprotective Mechanism
This diagram illustrates the proposed mechanism by which this compound exerts its neuroprotective effects by inhibiting ferroptosis through the NNAT/NF-κB signaling pathway during cerebral ischemia-reperfusion injury.
Caption: Proposed neuroprotective mechanism of this compound via the NNAT/NF-κB pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ciwujianoside C Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Ferroptosis via NNAT-Mediated Inhibition of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ciwujianoside C3 in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Ciwujianoside C3, a compound utilized in anti-inflammatory and neurological research.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and environmental protection. The following procedures are based on established best practices for chemical and biological waste management due to the absence of a specific Safety Data Sheet (SDS) for this compound. Information from related compounds and general safety guidelines has been used to formulate this guidance.[4][5][6]
Key Chemical and Physical Properties
A comprehensive understanding of a compound's properties is vital for safe handling and disposal. While specific data for this compound is limited, the following table summarizes relevant information for closely related ciwujianoside compounds. This data should be used as a precautionary reference.
| Property | Value | Notes |
| Molecular Formula | C53H86O21 | For this compound.[2] |
| Molecular Weight | 1059.24 g/mol | For this compound.[2] |
| Appearance | Solid powder | General observation for similar compounds. |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[2] | Follow recommended storage to prevent degradation. |
| Solubility | Soluble in DMSO, PEG300, Tween-80, Saline, Corn Oil.[1] | Relevant for preparing for disposal. |
| Chemical Stability | Stable under recommended storage conditions.[4] | Avoids unexpected reactions. |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis.[4] | To prevent hazardous reactions. |
**Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Body Protection: Wear a lab coat. For larger spills, fire/flame resistant and impervious clothing may be necessary.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, use a full-face respirator.
-
General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[4][5]
2. Waste Segregation and Containment:
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed container.
-
The container should be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container.
-
The label must read "Hazardous Chemical Waste" and specify all chemical constituents and their approximate concentrations.
-
Do not dispose of this compound solutions down the drain.[5]
-
-
Contaminated Labware:
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. Collect the rinsate as hazardous liquid waste.
-
After decontamination, glassware can be washed with soap and water.
-
Disposable labware should be treated as solid waste.
-
3. Disposal Procedure:
-
All waste containers must be kept closed when not in use and stored in a designated, well-ventilated, and secure area away from incompatible materials.[4][5]
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][7]
4. Spill Management:
-
Minor Spills (Powder):
-
Gently sweep up the material to avoid dust formation.
-
Place the collected powder into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous solid waste.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation.
-
Contact your institution's EHS or emergency response team immediately.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ciwujianoside C3
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ciwujianoside C3, a triterpenoid (B12794562) glycoside with anti-inflammatory and memory-enhancing properties. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is essential to prevent inhalation, skin, and eye contact.
| PPE Category | Item | Specifications & Best Practices |
| Eye/Face Protection | Safety Goggles or Face Shield | Use tightly fitting safety goggles (conforming to EN 166) or a face shield to protect against splashes and dust.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Avoid latex gloves as they may not provide adequate protection. Always inspect gloves for tears or holes before use.[6] |
| Respiratory Protection | Respirator | A particle-filtering half mask or a half mask with appropriate filters should be used to prevent inhalation of the powder.[4] Ensure a tight fit to be effective.[4] |
| Body Protection | Laboratory Coat or Protective Suit | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a risk of significant exposure, a protective suit certified against chemical hazards (e.g., EN ISO 27065) is advisable.[4] |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in a laboratory setting. For situations with a risk of spills, chemical-resistant boots are recommended.[5] |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will minimize exposure and maintain a safe working environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Recommended long-term storage is at -20°C.[3]
2. Preparation of Solutions:
-
All handling of the powdered form should be conducted in a chemical fume hood or a glove box to contain any dust.
-
This compound is soluble in DMSO.[1] When preparing stock solutions, add the solvent slowly to the powder to avoid aerosolization.
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Ensure that all personnel in the vicinity are aware of the compound being used.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Disposal of Unused Compound:
-
Do not dispose of this compound down the drain.[3]
-
Solid waste should be swept up, avoiding dust generation, and placed in a suitable, closed container for disposal.[3]
3. Decontamination of Work Surfaces:
-
Clean all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and then soap and water.
4. Final Disposal:
-
All hazardous waste should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
